4-[3-(4-Aminophenoxy)propoxy]aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-aminophenoxy)propoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFEQXPFFDJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341392 | |
| Record name | 4-[3-(4-aminophenoxy)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-20-8 | |
| Record name | 1,3-Bis(4-aminophenoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(4-aminophenoxy)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(Trimethylenedioxy)dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(4-Aminophenoxy)propoxy]aniline, also known by synonyms such as 1,3-Bis(4-aminophenoxy)propane and 4,4'-(1,3-Propanediyl)dioxydianiline, is a symmetrical aromatic diamine. Its structure, featuring two aniline moieties linked by a flexible propoxy chain, makes it a valuable building block in polymer chemistry, particularly in the synthesis of polyimides and other high-performance polymers.[1] This guide provides a detailed exploration of a common and effective synthesis pathway for this compound, including a comprehensive experimental protocol and relevant chemical data.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves a Williamson ether synthesis, where the hydroxyl groups of two molecules of a protected 4-aminophenol are alkylated by a 1,3-dihalopropane. The protecting groups are subsequently removed in the second step to yield the final diamine product. A common protecting group for the amine functionality is the acetyl group, which can be readily removed by acid hydrolysis.
A widely employed method utilizes 4-acetamidophenol and 1,3-dibromopropane as the starting materials.[2] The reaction proceeds through the formation of the intermediate, 1,3-bis(4-acetamidophenoxy)propane, which is then hydrolyzed to afford this compound.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the 4-acetamidophenol and 1,3-dibromopropane route.
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-Acetamidophenol | 1.0 mole (151.7 g) | [2] |
| 1,3-Dibromopropane | 0.5 mole (100.9 g) | [2] |
| Sodium Hydroxide | 1.0 mole (40 g) | [2] |
| Concentrated Hydrochloric Acid | 400 mL | [2] |
| Reaction Conditions | ||
| Temperature (Step 1) | 80-90 °C | [2] |
| Reaction Time (Step 1) | 5 hours | [2] |
| Reflux Time (Step 2) | 5 hours | [2] |
| Product Characterization | ||
| Final Product Yield | 77% (based on 1,3-dibromopropane) | [2] |
| Melting Point | 102-103 °C | [2] |
| Molecular Formula | C15H18N2O2 | [3] |
| Molecular Weight | 258.32 g/mol | [3] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound:
Step 1: Synthesis of 1,3-bis(4-acetamidophenoxy)propane
-
Suspend one mole (151.7 g) of 4-acetamidophenol in water within a five-liter, three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet.
-
Establish a nitrogen atmosphere in the flask.
-
With stirring, add a solution of one mole (40 g) of sodium hydroxide in water to the flask.
-
Heat the reaction mixture to 80-90 °C with continuous stirring. The mixture will turn pink.
-
Slowly add one-half mole (100.9 g, 50.7 mL) of 1,3-dibromopropane from the dropping funnel over a period of one hour.
-
Continue heating and stirring for an additional four hours, during which an off-white precipitate of 1,3-bis(4-acetamidophenoxy)propane will form.[2]
-
Filter the precipitate, wash it with water, and then recrystallize it from ethanol.
Step 2: Hydrolysis to this compound
-
Suspend the recrystallized 1,3-bis(4-acetamidophenoxy)propane in water in the five-liter flask.
-
Add 400 mL of concentrated hydrochloric acid to the suspension.
-
Reflux the mixture for five hours to hydrolyze the amide to the corresponding diamine hydrochloride salt, which will dissolve in the solution.[2]
-
Pour the resulting solution into a cold (approximately 0 °C) mixture of ice and aqueous sodium hydroxide to neutralize the acid and precipitate the free diamine.
-
Filter the precipitate, which is this compound, and dry it. The reported yield is 77% based on the initial amount of 1,3-dibromopropane.[2] The melting point of the product is 102-103 °C.[2]
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound from 4-acetamidophenol and 1,3-dibromopropane.
References
Technical Guide: 4-[3-(4-Aminophenoxy)propoxy]aniline - Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(4-Aminophenoxy)propoxy]aniline, also known by its synonyms 1,3-Bis(4-aminophenoxy)propane and 4,4'-[Propane-1,3-diylbis(oxy)]dianiline, is a symmetrical aromatic diamine. Its structure, featuring two aniline moieties linked by a flexible propoxy chain, makes it a valuable building block in polymer chemistry and a significant component in the development of advanced materials. Recently, its application as a linker molecule in Proteolysis Targeting Chimeras (PROTACs) has garnered considerable interest within the field of drug discovery, highlighting its potential in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the chemical properties, characterization, and a detailed experimental protocol for the synthesis of this versatile compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [3][4][5][6] |
| Molecular Weight | 258.32 g/mol | [3][4][5][6] |
| CAS Number | 52980-20-8 | [4][5][7] |
| Appearance | White to light yellow powder/crystal | [3][6] |
| Melting Point | 105-109 °C | [7] |
| Boiling Point | 466.4 ± 25.0 °C (Predicted) | |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and alcohols. Poorly soluble in water. | |
| pKa | 5.48 ± 0.10 (Predicted) |
Experimental Protocols
Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound, adapted from established methodologies for the synthesis of analogous ether-linked aromatic compounds. The primary strategy involves a Williamson ether synthesis, where two equivalents of 4-aminophenol are reacted with one equivalent of 1,3-dibromopropane in the presence of a base.
Materials:
-
4-Aminophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-aminophenol (2.2 equivalents) and anhydrous potassium carbonate (3.0 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Addition of Alkyl Halide: While stirring the mixture under a nitrogen atmosphere, add 1,3-dibromopropane (1.0 equivalent) dropwise using a dropping funnel at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold deionized water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Characterization Protocols
A comprehensive characterization of the synthesized this compound should be performed to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propoxy chain, and the amine protons.
-
Aromatic protons (AA'BB' system): ~δ 6.5-6.8 ppm (multiplet, 8H)
-
-O-CH₂- protons: ~δ 4.0-4.2 ppm (triplet, 4H)
-
-CH₂-CH₂-CH₂- protons: ~δ 2.0-2.2 ppm (quintet, 2H)
-
-NH₂ protons: ~δ 4.5-5.0 ppm (broad singlet, 4H)
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the different carbon environments.
-
Aromatic C-O: ~δ 150-155 ppm
-
Aromatic C-N: ~δ 140-145 ppm
-
Aromatic C-H: ~δ 114-120 ppm
-
-O-CH₂-: ~δ 65-70 ppm
-
-CH₂-CH₂-CH₂-: ~δ 28-32 ppm
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the solid sample.
-
Expected Absorption Bands (cm⁻¹):
-
~3450-3300 (N-H stretching of the primary amine, two bands)
-
~3050-3000 (Aromatic C-H stretching)
-
~2950-2850 (Aliphatic C-H stretching)
-
~1620-1600 (N-H bending)
-
~1510 (Aromatic C=C stretching)
-
~1240 (Aromatic C-O stretching)
-
~1170 (Aliphatic C-O stretching)
-
~820 (para-disubstituted benzene C-H out-of-plane bending)
-
3. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is a suitable method.
-
Expected Result: The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 259.33.
Visualizations
Synthesis and Characterization Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4,4'-[Propane-1,3-diylbis(oxy)]dianiline | 52980-20-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. 4,4'-[Propane-1,3-diylbis(oxy)]dianiline | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
An In-depth Technical Guide to 4-[3-(4-Aminophenoxy)propoxy]aniline (CAS Number: 52980-20-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-[3-(4-Aminophenoxy)propoxy]aniline, also known as 4,4'-(Propane-1,3-diylbis(oxy))dianiline, with the CAS number 52980-20-8. This document collates available data on its synthesis, characterization, and key applications, particularly its emerging role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a monomer in the synthesis of high-performance polyimides. While detailed experimental data remains somewhat scattered across various sources, this guide aims to consolidate the existing knowledge to support further research and development efforts.
Chemical and Physical Properties
This compound is a diamine featuring two aniline moieties connected by a flexible propoxy ether linkage. This structure imparts a unique combination of rigidity from the aromatic rings and flexibility from the aliphatic chain, making it a valuable building block in polymer chemistry and medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 52980-20-8 | [1][2] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [1][] |
| Molecular Weight | 258.32 g/mol | [1][] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 105.0 to 109.0 °C | |
| Purity | >98.0% (GC) | [1] |
| Solubility | Information not widely available. | |
| Storage | Store at 4°C, protected from light. | [] |
Synthesis and Characterization
A general workflow for a potential synthesis is outlined below:
Caption: A conceptual workflow for the synthesis of this compound.
Characterization:
The structural confirmation of synthesized this compound would typically involve a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline rings, the methylene protons of the propoxy chain, and the amine protons.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy would reveal characteristic absorption bands for the N-H stretching of the amine groups, C-H stretching of the aromatic and aliphatic components, C-O stretching of the ether linkages, and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Although specific spectra for this compound are not widely published, data for structurally similar compounds can provide a reference for expected spectral features.
Applications
The unique structural characteristics of this compound make it a valuable component in the development of advanced materials and therapeutics.
Polyimide Synthesis
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[4] The synthesis of polyimides typically involves a two-step process: the formation of a poly(amic acid) precursor from a diamine and a dianhydride, followed by thermal or chemical imidization.[5][6]
This compound, with its two primary amine groups, serves as a diamine monomer. The flexible propoxy linker in its structure can impart improved processability and solubility to the resulting polyimides compared to those derived from more rigid diamines.[7]
Caption: General two-step synthesis of polyimides using this compound.
PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful new therapeutic modality for targeted protein degradation.[8] A PROTAC consists of two ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[][9]
The linker plays a critical role in the efficacy of a PROTAC, as its length, flexibility, and chemical composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] this compound is utilized as an alkyl chain-based PROTAC linker.[5] The propoxy chain provides the necessary spacing and flexibility to allow for the productive interaction of the two ends of the PROTAC with their respective protein partners.
Caption: The general mechanism of action for a PROTAC, where the linker is a critical component.
Safety and Handling
Based on available safety data sheets, this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a diamine with significant potential in materials science and drug discovery. Its application as a monomer for flexible polyimides and as a linker in the rapidly evolving field of PROTACs highlights its versatility. While a comprehensive set of experimental data is not yet consolidated in the public domain, this guide provides a foundational understanding of its properties and applications. Further research to fully characterize this compound and explore its potential in various applications is warranted.
References
- 1. 4,4'-[Propane-1,3-diylbis(oxy)]dianiline | CymitQuimica [cymitquimica.com]
- 2. 4,4'-[Propane-1,3-diylbis(oxy)]dianiline | 52980-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation | MDPI [mdpi.com]
- 6. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
"4-[3-(4-Aminophenoxy)propoxy]aniline" IUPAC name and structure elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(4-Aminophenoxy)propoxy]aniline is a symmetrical aromatic amine belonging to the class of diaryl ethers linked by a short alkoxy chain. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the versatile chemical properties conferred by the amino groups and the ether linkages. The presence of two primary aromatic amine functionalities provides sites for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. This guide provides a comprehensive overview of its chemical identity, structural elucidation, physicochemical properties, a plausible synthetic route, and a prospective look at its potential biological activities based on related structures.
IUPAC Name and Structure Elucidation
The formal IUPAC name for the compound is This compound .
The structure consists of two aniline moieties linked at the para position through a three-carbon propyl chain via ether bonds.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 52980-20-8 | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |
| Molecular Weight | 258.32 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in DMSO, ethanol; poorly soluble in water | Inferred |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 6 | Calculated |
Synthesis and Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of analogous bis(aminophenoxy)alkanes involves a two-step process: a Williamson ether synthesis followed by the reduction of nitro groups.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Generalized)
Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)propane
-
Objective: To synthesize the dinitro intermediate via a Williamson ether synthesis.
-
Methodology:
-
To a solution of 4-nitrophenol (2.0 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (K₂CO₃) (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 1,3-bis(4-nitrophenoxy)propane.
-
Step 2: Synthesis of this compound
-
Objective: To reduce the nitro groups of the intermediate to amino groups.
-
Methodology:
-
Dissolve 1,3-bis(4-nitrophenoxy)propane (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two aniline rings, likely appearing as two sets of doublets in the aromatic region (around 6.5-7.0 ppm). The methylene protons of the propoxy chain would appear as multiplets in the upfield region. The protons of the two CH₂ groups attached to the oxygens would be expected around 4.0 ppm, and the central CH₂ group would be at a slightly higher field. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with those attached to the oxygen and nitrogen atoms being the most downfield. The three different carbons of the propoxy chain would also be distinguishable.
-
FTIR: The infrared spectrum should exhibit characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and C-O ether stretching (around 1200-1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 258.32). Fragmentation patterns would likely involve cleavage of the ether bonds and the propoxy chain.
Potential Applications in Drug Development and Biological Activity
Specific biological studies on this compound have not been reported. However, the diaryl ether and bis-aniline motifs are present in many biologically active molecules, suggesting potential areas for investigation.
-
Antimicrobial Activity: Diaryl ether derivatives have been investigated as potential antimicrobial agents. The structural similarity of the title compound to other bis(phenoxy)alkanes suggests it could be screened for activity against various bacterial and fungal strains.[2]
-
Anticancer Activity: The diaryl ether scaffold is a privileged structure in the design of anticancer agents.[3] Molecules containing this moiety have been shown to exhibit antiproliferative activity against various cancer cell lines. Further derivatization of the amino groups could lead to compounds with enhanced cytotoxic effects.
-
Antioxidant Properties: Phenolic and anilinic compounds are known for their antioxidant properties due to their ability to scavenge free radicals. The presence of two aminophenoxy groups suggests that this compound could exhibit antioxidant activity.[4]
-
Polymer and Materials Science: The diamine nature of this compound makes it a suitable monomer for the synthesis of high-performance polymers such as polyimides and polyamides, which have applications in electronics and aerospace due to their thermal stability.
Conclusion
This compound is a chemically interesting molecule with potential for further exploration in both medicinal chemistry and materials science. While there is a lack of specific experimental data for this compound, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with a range of biological activities. The proposed synthetic route provides a practical approach for its preparation, which would enable further investigation into its physicochemical properties and pharmacological potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.
References
Solubility Profile of 4-[3-(4-Aminophenoxy)propoxy]aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound 4-[3-(4-Aminophenoxy)propoxy]aniline (CAS No. 52980-20-8). Due to a lack of extensive, publicly available experimental data on this specific molecule, this document synthesizes calculated data, qualitative information derived from structurally similar aromatic amines, and established principles of organic chemistry. It is intended to serve as a foundational resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development. Furthermore, this guide furnishes a detailed experimental protocol for the precise determination of solubility, empowering researchers to generate accurate data for their specific applications.
Introduction
This compound is a diamine compound featuring two aniline moieties linked by a flexible propoxy chain. The presence of aromatic rings, ether linkages, and primary amine groups imparts a unique combination of structural rigidity and flexibility, influencing its physicochemical properties, including solubility. A thorough understanding of its solubility in various organic solvents is paramount for its application in fields such as polymer chemistry, materials science, and pharmaceutical development, where it may serve as a monomer or a key intermediate. This guide addresses the current knowledge gap by providing a consolidated reference on the solubility of this compound.
Physicochemical Properties
A brief overview of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 52980-20-8 | ChemShuttle[1] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | ChemShuttle[1] |
| Molecular Weight | 258.32 g/mol | ChemShuttle[1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Solubility Data
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |
| Water | Polar Protic | Very slightly soluble (0.16 g/L) (Calculated) | Poorly Soluble | 25 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Predicted to be Soluble | Not Specified |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Predicted to be Soluble | Not Specified |
| Acetone | Polar Aprotic | Data not available | Predicted to be Soluble | Not Specified |
| Ethanol | Polar Protic | Data not available | Predicted to be Soluble | Not Specified |
| Methanol | Polar Protic | Data not available | Predicted to be Soluble | Not Specified |
| Dichloromethane (DCM) | Nonpolar | Data not available | Predicted to be Sparingly Soluble | Not Specified |
| Toluene | Nonpolar | Data not available | Predicted to be Sparingly to Insoluble | Not Specified |
| Hexane | Nonpolar | Data not available | Predicted to be Insoluble | Not Specified |
Note on Predictions: The predictions for organic solvents are based on the molecular structure of this compound, which contains both polar (amine, ether) and nonpolar (aromatic rings, alkyl chain) functionalities. Aromatic amines are generally more soluble in organic solvents than in water.[2] The presence of two primary amine groups suggests the potential for hydrogen bonding, which would enhance solubility in polar protic and aprotic solvents.[3]
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
4.2. Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound in the chosen solvent of a known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of instrument response versus concentration.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of solid is crucial to ensure that a saturated solution is formed.
-
Tightly seal the vials and place them in a constant temperature shaker bath.
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards to determine the concentration of this compound in the saturated solution.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent (e.g., in g/L or mol/L) by multiplying the determined concentration by the dilution factor.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, this guide provides a valuable starting point for researchers. Based on its chemical structure, it is predicted to be more soluble in polar organic solvents such as DMSO, DMF, and alcohols than in water or nonpolar solvents. For precise and application-specific data, it is imperative that researchers perform their own solubility determinations. The detailed experimental protocol provided herein offers a robust methodology for achieving this, thereby facilitating the effective use of this compound in various scientific and industrial applications.
References
An In-depth Technical Guide to the Spectroscopic Profile of 4-[3-(4-Aminophenoxy)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-[3-(4-Aminophenoxy)propoxy]aniline is a diamine compound featuring two aniline moieties linked by a flexible propoxy chain. This unique structure makes it a molecule of interest in materials science and medicinal chemistry, potentially as a monomer for specialized polymers or as a scaffold in drug design. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings.
Due to the absence of publicly available experimental spectroscopic data for this compound, this guide provides a detailed predicted spectroscopic profile based on the analysis of its structural components and comparison with analogous compounds. The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standard experimental protocols for their acquisition.
Predicted Spectroscopic Data
The spectroscopic data presented herein are estimations derived from the known spectral characteristics of its constituent functional groups: p-substituted aniline rings, a central aliphatic propoxy chain, and ether linkages.
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to be symmetrical due to the equivalence of the two aminophenoxy groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.75 | d | 4H | Ar-H ortho to -O- |
| ~ 6.65 | d | 4H | Ar-H ortho to -NH₂ |
| ~ 4.50 | br s | 4H | -NH₂ |
| ~ 4.10 | t | 4H | -O-CH₂- |
| ~ 2.20 | p | 2H | -CH₂-CH₂-CH₂- |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will also reflect the molecule's symmetry.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | Ar-C-O |
| ~ 141.0 | Ar-C-NH₂ |
| ~ 116.0 | Ar-C ortho to -O- |
| ~ 115.5 | Ar-C ortho to -NH₂ |
| ~ 66.0 | -O-CH₂- |
| ~ 29.0 | -CH₂-CH₂-CH₂- |
Predicted in CDCl₃ at 100 MHz.
The IR spectrum will be characterized by the vibrational modes of the primary amine, ether, and aromatic functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of primary amine |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| 2960 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1580 | Strong | N-H bending (scissoring) of primary amine |
| 1510 | Strong | Aromatic C=C stretching |
| 1240 | Strong | Aryl-O-C asymmetric stretching (ether) |
| 1170 | Medium | Alkyl-O-C symmetric stretching (ether) |
| 830 | Strong | p-substituted benzene C-H out-of-plane bending |
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 258.14 | [M]⁺ (Molecular Ion) |
| 150.08 | [M - C₇H₈NO]⁺ |
| 108.06 | [H₂NC₆H₄O]⁺ |
| 92.06 | [H₂NC₆H₄]⁺ |
Molecular Formula: C₁₅H₁₈N₂O₂; Exact Mass: 258.1368 g/mol .
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C channel (e.g., 100 MHz for a 400 MHz instrument).
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
-
The resulting spectrum is typically presented in terms of transmittance or absorbance.
-
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
The Rising Potential of 4-[3-(4-Aminophenoxy)propoxy]aniline in Advanced Material Science
An In-depth Technical Guide for Researchers and Material Scientists
The aromatic diamine, 4-[3-(4-Aminophenoxy)propoxy]aniline, is emerging as a significant monomer in the synthesis of high-performance polymers, particularly polyimides. Its unique molecular architecture, featuring flexible ether and propoxy linkages between two aniline moieties, imparts a desirable combination of properties to the resulting polymers, including enhanced solubility, processability, and tailored thermal and mechanical characteristics. This technical guide explores the potential applications of this diamine in material science, providing a comprehensive overview of the synthesis, properties, and prospective uses of polymers derived from it.
Physicochemical Properties of the Monomer
This compound, with the chemical formula C15H18N2O2 and a molecular weight of 258.32 g/mol , serves as a fundamental building block for advanced polymers.[1] Key physical properties are summarized below.
| Property | Value |
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 52980-20-8 |
| Melting Point | Not available |
| Boiling Point | Not available |
Polymer Synthesis: A Gateway to High-Performance Materials
The primary application of this compound in material science is as a diamine monomer in polycondensation reactions, most notably for the synthesis of polyimides. The presence of ether and propoxy groups in its backbone is known to enhance the solubility and processability of the resulting aromatic polymers without significantly compromising their high-temperature stability.[2]
General Polyimide Synthesis Workflow
The synthesis of polyimides from this compound typically follows a two-step process. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through a cyclodehydration reaction (imidization).
Caption: General two-step synthesis workflow for polyimides.
Experimental Protocol: A Representative Two-Step Polyimide Synthesis
The following is a generalized experimental protocol for the synthesis of a polyimide film, which can be adapted for use with this compound and various aromatic tetracarboxylic dianhydrides.
1. Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of this compound in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of a chosen aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution. The inherent viscosity of the solution can be measured to monitor the progress of the polymerization.
2. Imidization to Polyimide:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Heat the film in a vacuum or inert atmosphere oven using a staged heating profile, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and induces cyclodehydration to form the polyimide.
-
Chemical Imidization: Alternatively, chemical imidization can be performed at lower temperatures by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.
Anticipated Material Properties
Thermal Properties
The incorporation of flexible ether and propoxy linkages is expected to result in polyimides with good thermal stability. The glass transition temperature (Tg) is a critical parameter indicating the upper service temperature of the polymer.
Caption: Structure-property relationship in ether-linked polyimides.
Table of Expected Thermal Properties of Analogous Polyimides
| Property | Typical Range for Analogous Ether-Linked Polyimides |
| Glass Transition Temperature (Tg) | 200 - 300 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C in Nitrogen |
Note: These values are based on literature for polyimides derived from other aromatic diamines containing ether linkages and may vary depending on the specific dianhydride used.
Mechanical Properties
Polyimide films derived from flexible diamines often exhibit good mechanical properties, including high tensile strength and modulus, combined with excellent flexibility.
Table of Expected Mechanical Properties of Analogous Polyimide Films
| Property | Typical Range for Analogous Ether-Linked Polyimide Films |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.0 - 4.0 GPa |
| Elongation at Break | 5 - 20 % |
Note: These values are based on literature for polyimides derived from other aromatic diamines containing ether linkages and are dependent on the specific dianhydride and processing conditions.
Solubility
A key advantage of incorporating flexible linkages into the polyimide backbone is the significant improvement in solubility in organic solvents. This enhanced solubility facilitates easier processing and film casting. Polyimides derived from this compound are expected to be soluble in polar aprotic solvents such as NMP, DMAc, and dimethylformamide (DMF).
Potential Applications in Material Science
The favorable combination of thermal stability, mechanical strength, and enhanced processability makes polyimides derived from this compound attractive for a range of advanced applications:
-
Flexible Electronics: The ability to form flexible, tough, and thermally stable films makes these materials ideal substrates for flexible printed circuits, displays, and sensors.
-
Aerospace and Automotive Components: Their high-temperature resistance and good mechanical properties are suitable for applications in lightweight structural components, wire insulation, and protective coatings in demanding environments.
-
Gas Separation Membranes: The tailored free volume and chemical structure of polyimides can be exploited for the fabrication of membranes for efficient gas separation.
-
High-Temperature Adhesives and Coatings: The excellent thermal stability and solubility allow for their use as high-performance adhesives and protective coatings for various substrates.
Conclusion
This compound stands as a promising diamine monomer for the development of a new generation of high-performance polyimides. The introduction of flexible ether and propoxy linkages into the polymer backbone offers a strategic approach to overcome the processing challenges associated with traditional rigid aromatic polyimides, while retaining their desirable thermal and mechanical properties. Further research focusing on the synthesis and detailed characterization of polymers derived from this specific diamine is warranted to fully unlock its potential in advanced material science applications. The data from analogous systems strongly suggest that materials derived from this monomer will exhibit a compelling profile for a variety of high-technology sectors.
References
A Comprehensive Technical Guide to "4-[3-(4-Aminophenoxy)propoxy]aniline" for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the monomer 4-[3-(4-Aminophenoxy)propoxy]aniline, a versatile building block for the synthesis of advanced polymers such as polyamides and polyimides. This document details the synthesis methodologies, physicochemical properties, and potential applications of polymers derived from this monomer, with a particular focus on their relevance in research and pharmaceutical development.
Monomer Overview
Chemical Structure:
Chemical Name: this compound
CAS Number: 52980-20-8
Molecular Formula: C₁₅H₁₈N₂O₂
Molecular Weight: 258.32 g/mol
The structure of this compound, featuring two reactive amine functionalities separated by a flexible propoxy ether linkage, imparts unique properties to the resulting polymers. The ether groups enhance solubility and processability, while the aromatic rings contribute to thermal stability.
Polymer Synthesis Methodologies
Polymers derived from this compound are typically synthesized through step-growth polymerization. The primary methods include polycondensation reactions to form polyamides and a two-step process for the synthesis of polyimides.
Polyamide Synthesis
Aromatic polyamides can be synthesized via direct polycondensation of the diamine with various dicarboxylic acids. The phosphorylation reaction is a common and effective method.
Experimental Protocol: Phosphorylation Polycondensation
-
Reaction Setup: A flame-dried reaction flask equipped with a mechanical stirrer is charged with N-methyl-2-pyrrolidone (NMP), a selected dicarboxylic acid (1.0 equivalent), lithium chloride (LiCl), and pyridine under a nitrogen atmosphere.
-
Dissolution: The mixture is stirred at room temperature until all solids are fully dissolved.
-
Monomer Addition: this compound (1.0 equivalent) and triphenyl phosphite (TPP) (2.2 equivalents) are added to the solution.
-
Polymerization: The reaction mixture is heated to 105°C and maintained for approximately 3 hours.
-
Precipitation and Washing: The resulting viscous polymer solution is cooled to room temperature and then precipitated into a non-solvent such as ethanol.
-
Purification: The precipitated polymer is collected by filtration and washed thoroughly with hot water and ethanol to remove residual solvents and reagents.
-
Drying: The final polyamide product is dried in a vacuum oven at 100°C overnight.
Polyimide Synthesis
The synthesis of polyimides from this compound typically follows a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.
Experimental Protocol: Two-Step Polyimide Synthesis
-
Poly(amic acid) Formation:
-
In a dry reaction flask under a nitrogen atmosphere, this compound is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
An equimolar amount of an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) is added portion-wise to the stirred solution at room temperature.
-
The reaction is continued for 8-24 hours to yield a viscous poly(amic acid) solution.
-
-
Imidization (Thermal):
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then subjected to a staged heating program in a vacuum or inert atmosphere, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour, to induce cyclodehydration and form the final polyimide.
-
Physicochemical Properties of Derived Polymers
While specific data for polymers derived directly from this compound is limited in publicly available literature, the properties can be inferred from analogous polyamides and polyimides containing similar flexible ether linkages.
Polyamide Properties (Analogous Systems)
| Property | Value Range | Reference |
| Inherent Viscosity (dL/g) | 0.43 – 1.03 | [1] |
| Weight-Average Molecular Weight (Mw, g/mol ) | 37,000 – 93,000 | [1] |
| Number-Average Molecular Weight (Mn, g/mol ) | 12,000 – 59,000 | [1] |
| Glass Transition Temperature (Tg, °C) | 240 – 300 | [1] |
| 10% Weight Loss Temperature (TGA, °C in N₂) | > 450 | [1] |
| Tensile Strength (MPa) | 77 – 92 | [1] |
| Tensile Modulus (GPa) | 1.5 – 2.5 | [1] |
| Solubility | Soluble in DMAc, NMP, cyclohexanone, THF | [1] |
Polyimide Properties (Analogous Systems)
| Property | Value Range | Reference |
| Inherent Viscosity (dL/g) | 0.51 - 2.13 | [2] |
| Glass Transition Temperature (Tg, °C) | 223 - 363 | [2] |
| 10% Weight Loss Temperature (TGA, °C in N₂) | 510 - 581 | [2] |
| Tensile Strength (MPa) | 86 - 124 | [2] |
| Tensile Modulus (GPa) | 1.5 - 5.3 | |
| Elongation at Break (%) | 6 - 25 | [2] |
| Solubility | Generally soluble in polar aprotic solvents (NMP, DMAc) | [2] |
Experimental and Logical Workflows
The synthesis and characterization of polymers from this compound follow a structured workflow.
Potential Applications in Drug Development
While direct biological studies on polymers from this compound are not extensively reported, the inherent properties of related polyamides and polyimides suggest potential applications in the biomedical field. Aromatic polyimides are generally regarded as biocompatible.[3][4] Polyamides, particularly those that are biodegradable, have been explored for drug delivery applications.[5][6]
The flexible ether linkages in the backbone of polymers derived from this monomer could enhance biocompatibility and allow for the design of novel drug delivery systems.
Conceptual Drug Delivery Pathway
The following diagram illustrates a hypothetical pathway for a polymer-drug conjugate based on a polyamide carrier for targeted drug delivery.
This conceptual model highlights how a polyamide carrier could potentially deliver a therapeutic agent to a tumor site via the EPR effect, followed by cellular uptake and intracellular drug release. The design of the polymer backbone and the linker between the polymer and the drug would be critical for the efficacy of such a system.
Conclusion
This compound is a promising monomer for the development of high-performance polyamides and polyimides with enhanced processability. The flexible ether linkages in its structure are expected to impart desirable properties such as increased solubility and potential biocompatibility. While further research is needed to fully elucidate the specific characteristics and biological interactions of polymers derived from this monomer, the existing knowledge on analogous polymer systems provides a strong foundation for their exploration in advanced materials science and for potential applications in the pharmaceutical and biomedical fields.
References
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatibility of Polyimides: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
"4-[3-(4-Aminophenoxy)propoxy]aniline" derivatives and their potential bioactivity
An In-depth Technical Guide on the Derivatives of 4-[3-(4-Aminophenoxy)propoxy]aniline and Related Diaryl Ethers
Introduction
The diaryl ether motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active natural products and synthetic compounds. This structural unit, characterized by two aryl rings linked by an oxygen atom, offers a unique combination of conformational flexibility and stability, making it an attractive scaffold for the design of novel therapeutic agents. While specific research on derivatives of This compound is limited in publicly available literature, the broader class of diaryl ethers, particularly those with flexible linkers, has been extensively explored, revealing significant potential in various therapeutic areas, most notably in oncology. This technical guide will delve into the synthesis, potential bioactivities, and mechanistic insights of diaryl ether derivatives, drawing parallels to the structural features of this compound to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Core Structure and Chemical Properties
The core molecule, this compound, possesses a symmetrical structure where two aminophenoxy moieties are connected by a three-carbon propoxy linker.
Chemical Formula: C₁₅H₁₈N₂O₂
Molecular Weight: 258.32 g/mol
Key Structural Features:
-
Diaryl Ether Core: Provides a foundational scaffold.
-
Propoxy Linker: A flexible chain that influences the spatial orientation of the two aniline rings.
-
Terminal Amino Groups: Offer sites for further chemical modification and potential hydrogen bonding interactions with biological targets.
Synthesis of Diaryl Ether Derivatives
The synthesis of diaryl ether derivatives is well-established, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substituents and the overall complexity of the target molecule.
Experimental Protocols
1. Ullmann Condensation: A classical and widely used method for the formation of the diaryl ether bond.
-
Reaction: The reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.
-
General Procedure: A mixture of the substituted phenol (1.0 eq.), the aryl halide (1.0-1.2 eq.), a copper catalyst (e.g., CuI, CuO, or copper powder, 0.1-1.0 eq.), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.), and a high-boiling point solvent (e.g., DMF, DMSO, or pyridine) is heated at high temperatures (120-200 °C) for several hours to days. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
2. Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers a milder and more versatile alternative to the Ullmann condensation.
-
Reaction: This method couples a phenol with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine ligand.
-
General Procedure: To a reaction vessel containing the aryl halide (1.0 eq.), the phenol (1.0-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%) is added a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-3.0 eq.) and an anhydrous solvent (e.g., toluene, dioxane). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by filtration, extraction, and purification by column chromatography.
3. Synthesis of the Propoxy Linker:
The propoxy linker in this compound can be introduced by reacting 4-aminophenol with 1,3-dibromopropane under basic conditions, followed by a second Williamson ether synthesis with another molecule of 4-aminophenol.
Potential Bioactivity of Diaryl Ether Derivatives
Derivatives of the diaryl ether scaffold have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors.[1]
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of diaryl ether derivatives against various cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data on Anticancer Activity of Diaryl Ether Derivatives:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Diaryl ether derivative 5h | HepG2 | 2.57 | [3] |
| Diaryl ether derivative 5h | A549 | 5.48 | [3] |
| Diaryl ether derivative 5h | HT-29 | 30.04 | [3] |
| Diaryl ether derivative 5k | HepG2 | >50 | [3] |
| Diaryl ether derivative 5k | A549 | >50 | [3] |
| Diaryl ether derivative 5k | HT-29 | >50 | [3] |
Kinase Inhibition
The structural resemblance of many diaryl ether derivatives to the hinge-binding region of ATP-binding sites in kinases makes them promising candidates for the development of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
While specific kinase inhibition data for this compound derivatives is not available, related diaryl ether structures have shown inhibitory activity against various kinases. The flexibility of the propoxy linker could allow the two aromatic rings to adopt optimal conformations for binding to the kinase active site.
Signaling Pathways and Experimental Workflows
The biological effects of diaryl ether derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Apoptosis Induction Pathway
Many anticancer diaryl ethers exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common pathway involves the upregulation of pro-apoptotic proteins and the activation of caspases.
General Experimental Workflow for Bioactivity Screening
The evaluation of the bioactivity of newly synthesized diaryl ether derivatives typically follows a standardized workflow.
Conclusion and Future Perspectives
The this compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. While direct biological data for its derivatives are scarce, the extensive research on the broader class of diaryl ethers provides a strong foundation for future investigations. The synthetic accessibility of these compounds, coupled with the proven bioactivity of the diaryl ether motif, suggests that derivatives of this compound could hold significant therapeutic potential.
Future research efforts should focus on the synthesis and systematic biological evaluation of a library of derivatives based on this core structure. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that govern bioactivity and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents for a range of diseases.
References
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 4-[3-(4-Aminophenoxy)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive search of scientific literature and chemical databases has revealed no specific experimental or theoretical data on the photophysical properties of 4-[3-(4-Aminophenoxy)propoxy]aniline. This guide, therefore, provides a foundational understanding based on the general principles of fluorescence spectroscopy and the known properties of structurally similar aromatic amines. The experimental protocols and potential photophysical characteristics described herein are general and should be adapted and validated for the specific compound of interest.
Introduction
This compound is a molecule of interest in various research fields, potentially including medicinal chemistry and materials science, due to its aromatic amine structure. Aromatic amines are known to exhibit interesting photophysical properties, including fluorescence, which makes them valuable as environmental probes, in the synthesis of fluorescent dyes, and as building blocks for functional materials. Understanding the photophysical properties of this specific molecule is crucial for its potential applications. This guide outlines the fundamental concepts and experimental methodologies required to characterize its absorption, emission, quantum yield, and fluorescence lifetime.
Theoretical Photophysical Profile
While no specific data exists for this compound, its structure, featuring two aniline moieties linked by a propoxy chain, suggests it will exhibit fluorescence. The electronic transitions of the aniline rings are expected to govern its photophysical behavior.
-
Absorption (Excitation): The molecule is expected to absorb ultraviolet (UV) light, likely in the range of 280-350 nm, corresponding to the π-π* transitions of the aniline rings. The exact absorption maximum (λ_max_) will be influenced by the solvent polarity.
-
Emission (Fluorescence): Upon excitation, the molecule is expected to fluoresce, emitting light at a longer wavelength than it absorbs (Stokes shift). The emission maximum is also likely to be solvent-dependent. For many aniline derivatives, the neutral form is the most fluorescent species.[1]
-
Quantum Yield (Φ_F_): The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is anticipated to be sensitive to the molecular environment. For aromatic amines, the quantum yield can vary significantly with solvent polarity and the presence of quenchers.[2]
-
Fluorescence Lifetime (τ_F_): The fluorescence lifetime, the average time the molecule spends in the excited state, is a key parameter for many applications. It is an intrinsic property of the fluorophore but can be affected by factors such as temperature, polarity, and the presence of quenchers.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to characterize the photophysical properties of this compound.
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and the molar extinction coefficient (ε) of the compound.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol, cyclohexane, or acetonitrile). Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra of the solvent (as a blank) and the prepared solutions in a quartz cuvette over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max_). According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max_ versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
2. Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission spectra and to observe the Stokes shift.
-
Methodology:
-
Sample Preparation: Use a dilute solution of the compound (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) in a fluorescence-grade solvent.
-
Instrumentation: Use a spectrofluorometer.
-
Emission Spectrum: Excite the sample at its absorption maximum (λ_max_) and scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 300-600 nm).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum emission and calculate the Stokes shift (difference in nm or cm⁻¹ between the absorption and emission maxima).
-
3. Determination of Fluorescence Quantum Yield (Relative Method)
-
Objective: To measure the efficiency of fluorescence.
-
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measurement: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for all solutions.
-
Data Analysis: The quantum yield is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines, and the ratio of their gradients can be used in the calculation.
-
4. Fluorescence Lifetime Measurement
-
Objective: To determine the decay kinetics of the excited state.
-
Methodology:
-
Instrumentation: Use a time-resolved fluorometer, typically employing Time-Correlated Single Photon Counting (TCSPC).[3]
-
Sample Preparation: Use a dilute solution of the sample.
-
Measurement: Excite the sample with a pulsed light source (e.g., a laser or LED) and measure the decay of the fluorescence intensity over time.
-
Data Analysis: The fluorescence decay data is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s) (τ_F_).
-
Data Presentation
While no quantitative data is available for this compound, the following tables illustrate how such data should be structured for clarity and comparison.
Table 1: Absorption and Emission Properties in Different Solvents
| Solvent | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Water | Data not available | Data not available | Data not available | Data not available |
Table 2: Fluorescence Quantum Yield and Lifetime
| Solvent | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_, ns) |
| Cyclohexane | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Water | Data not available | Data not available |
Visualization of Photophysical Processes and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows in photophysical characterization.
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Experimental workflow for the photophysical characterization of a fluorescent compound.
Conclusion
While specific photophysical data for this compound are not currently available, this guide provides a comprehensive framework for its characterization. Based on its chemical structure, the molecule is expected to exhibit fluorescence, with its properties being sensitive to the surrounding environment. The detailed experimental protocols and data presentation formats outlined here offer a clear path for researchers to undertake a thorough investigation of this and other novel compounds. Such studies are essential for unlocking the full potential of these molecules in various scientific and technological applications.
References
- 1. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitation energy effects on the fluorescence quantum yield in solution. Deactivation pathways for aromatic amines - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. horiba.com [horiba.com]
Methodological & Application
Synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline: An Application Note and Experimental Protocol
This document provides a detailed experimental protocol for the synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline, a diamine monomer crucial in the development of polyimides and other advanced polymers. This protocol is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.
Synonyms: 1,3-Bis(4-aminophenoxy)propane, 4,4'-(Propane-1,3-diylbis(oxy))dianiline, 4,4'-(Trimethylenedioxy)dianiline.[1] CAS Number: 52980-20-8.[2][3] Molecular Formula: C₁₅H₁₈N₂O₂.[2][3] Molecular Weight: 258.32 g/mol .[2][3]
Reaction Scheme
The synthesis is a two-step process. The first step involves the formation of an intermediate, 1,3-bis(4-acetamidophenoxy)propane, through a Williamson ether synthesis. The second step is the acidic hydrolysis of the acetamido groups to yield the final diamine product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Quantity |
| Step 1: Intermediate Synthesis | |||
| 4-Acetamidophenol | 151.16 | 1.0 | 151.7 g |
| Sodium Hydroxide | 40.00 | 1.0 | 40.0 g (in aqueous solution) |
| 1,3-Dibromopropane | 201.89 | 0.5 | 100.9 g (50.7 mL) |
| Step 2: Hydrolysis | |||
| 1,3-bis(4-acetamidophenoxy)propane | 342.39 | - | - |
| Concentrated Hydrochloric Acid | 36.46 | - | 400 mL |
| Final Product | |||
| This compound | 258.32 | - | Yield: 77% (based on 1,3-dibromopropane) |
Experimental Protocol
Step 1: Synthesis of 1,3-bis(4-acetamidophenoxy)propane (Intermediate)
-
Setup: In a five-liter, three-necked flask equipped with a reflux condenser, dropping funnel, mechanical stirrer, and a nitrogen inlet, suspend one mole (151.7 g) of 4-acetamidophenol in water.[2]
-
Inert Atmosphere: Establish a nitrogen atmosphere within the flask.[2]
-
Base Addition: With continuous stirring, add a solution containing one mole (40 g) of sodium hydroxide in water to the flask.[2]
-
Heating: Heat the reaction mixture to 80-90 °C while stirring. A pink coloration of the mixture should be observed.[2]
-
Alkylation: Slowly add one-half mole (100.9 g, 50.7 mL) of 1,3-dibromopropane from the dropping funnel over a period of one hour.[2]
-
Reaction: Continue heating and stirring for an additional four hours. During this time, an off-white precipitate of 1,3-bis(4-acetamidophenoxy)propane will form.[2]
-
Isolation and Purification: Filter the precipitate, wash it with water, and then recrystallize the intermediate product from ethanol.[2]
Step 2: Synthesis of this compound (Final Product)
-
Hydrolysis Setup: Suspend the recrystallized 1,3-bis(4-acetamidophenoxy)propane in water in the five-liter flask.[2]
-
Acid Addition: Add 400 mL of concentrated hydrochloric acid to the suspension.[2]
-
Reflux: Reflux the mixture for five hours to hydrolyze the amide groups, forming the diamine hydrochloride salt which will remain dissolved.[2]
-
Neutralization and Precipitation: Pour the resulting solution into a cold (approximately 0 °C) mixture of ice and aqueous sodium hydroxide. This will neutralize the acid and precipitate the free diamine, this compound.[2]
-
Product Recovery: The final product is obtained with a 77% yield based on the initial amount of 1,3-dibromopropane.[2] The reported melting point is 102-103 °C.[2]
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Williamson Ether Synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline via the Williamson ether synthesis. This method involves the reaction of 4-aminophenol with 1,3-dibromopropane in the presence of a base. The protocol described herein is suitable for laboratory-scale synthesis and offers a reliable route to obtaining the target compound for applications in drug discovery and materials science. This document includes a step-by-step experimental procedure, materials and instrumentation, tabulated data for reagents and expected outcomes, and a visual representation of the experimental workflow.
Introduction
The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2][3][4][5] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group.[1][3][5][6] This application note details the synthesis of this compound, a diamine linker molecule with potential applications as a building block in polymer chemistry and for the development of novel pharmaceutical agents. The synthesis strategy employs 4-aminophenol and 1,3-dibromopropane as key starting materials.
Reaction Scheme
The overall reaction is as follows:
2 eq. 4-Aminophenol + 1 eq. 1,3-Dibromopropane → this compound
Materials and Instrumentation
Reagents and Chemicals
| Reagent/Chemical | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Aminophenol | H₂NC₆H₄OH | 109.13 | ≥98% | Sigma-Aldrich |
| 1,3-Dibromopropane | Br(CH₂)₃Br | 201.89 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | ACS Grade | VWR |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Fisher Scientific |
Instrumentation
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (2.18 g, 20 mmol) and potassium carbonate (4.15 g, 30 mmol).
-
Add 100 mL of acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
Step 2: Addition of Alkyl Halide and Reflux
-
Slowly add 1,3-dibromopropane (1.01 g, 0.68 mL, 5 mmol) to the stirred suspension.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) with continuous stirring.
-
Maintain the reflux for 15-24 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Extraction
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts using a Büchner funnel and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 50 mL of dichloromethane.
-
Transfer the solution to a 250 mL separatory funnel and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
Step 4: Purification and Characterization
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to obtain this compound as a solid.
-
Characterize the final product by determining its melting point and acquiring NMR, FT-IR, and mass spectra to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of this compound.
Expected Results and Data
| Parameter | Expected Value |
| Product Name | This compound |
| CAS Number | 52980-20-8[8] |
| Molecular Formula | C₁₅H₁₈N₂O₂[8] |
| Molar Mass | 258.32 g/mol [8] |
| Physical Appearance | Off-white to light brown solid |
| Expected Yield | 60-80% |
| Purity | ≥95% (after purification)[8] |
| Storage | 2-8 °C[8] |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1,3-Dibromopropane is a suspected carcinogen and should be handled with extreme care.
-
Acetone and dichloromethane are flammable and volatile; avoid open flames and ensure proper ventilation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Insufficient base | Ensure the potassium carbonate is anhydrous and used in sufficient excess. | |
| Loss of product during work-up | Perform extractions carefully to avoid emulsion formation. | |
| Impure Product | Incomplete reaction | Purify by column chromatography with a carefully selected eluent system. |
| Presence of starting materials | Optimize the stoichiometry of the reactants. | |
| Side reactions | Ensure the reaction temperature is controlled and the starting materials are of high purity. |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. chemshuttle.com [chemshuttle.com]
Application Notes and Protocols for the Synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(4-Aminophenoxy)propoxy]aniline is a symmetrical diamine containing two aniline moieties linked by a flexible propoxy ether chain. This molecular structure makes it a valuable building block in various fields of chemical research and development. Its potential applications include the synthesis of polyimides and other high-performance polymers, where it can impart flexibility and improved solubility. Additionally, its derivatives are of interest in medicinal chemistry and materials science.
While the Ullmann condensation is a classic method for forming aryl ethers, the synthesis of this compound is more practically and efficiently achieved through a two-step synthetic route. This approach involves the initial formation of a dinitro precursor via a Williamson ether synthesis, followed by the reduction of the nitro groups to the desired amino functionalities. This method is generally higher yielding and more reliable for this specific molecular architecture.
This document provides a detailed protocol for this two-step synthesis, including reaction parameters, purification methods, and expected outcomes.
Synthetic Pathway Overview
The synthesis of this compound is performed in two main steps:
-
Step 1: Williamson Ether Synthesis - Formation of 1,3-bis(4-nitrophenoxy)propane from 4-nitrophenol and 1,3-dibromopropane.
-
Step 2: Reduction - Conversion of the dinitro intermediate to the final product, this compound, via catalytic hydrogenation.
Figure 1: A diagram illustrating the two-step synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Williamson Ether Synthesis | 4-Nitrophenol, 1,3-Dibromopropane | K₂CO₃ | DMF | 80-100 | 12-24 | 85-95 | >95 |
| 2 | Catalytic Hydrogenation | 1,3-bis(4-nitrophenoxy)propane | H₂, 10% Pd/C | Ethanol/THF | 25-40 | 4-12 | >90 | >98 |
Experimental Protocols
Step 1: Synthesis of 1,3-bis(4-nitrophenoxy)propane
Objective: To synthesize the dinitro precursor through a Williamson ether synthesis.
Materials:
-
4-Nitrophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 4-nitrophenol (2.2 equivalents) and anhydrous potassium carbonate (3.0 equivalents) to anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 1,3-dibromopropane (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours, with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with deionized water and then with cold methanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 1,3-bis(4-nitrophenoxy)propane as a solid.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound
Objective: To reduce the dinitro precursor to the final diamino product.
Materials:
-
1,3-bis(4-nitrophenoxy)propane
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
In a hydrogenation flask, dissolve 1,3-bis(4-nitrophenoxy)propane (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and THF.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (4-12 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely and handle it with care.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford a pure solid.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,3-Dibromopropane is a suspected carcinogen and should be handled with extreme care.
-
DMF is a skin and respiratory irritant.
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and keep it wet.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.
By following these detailed protocols, researchers can reliably synthesize this compound for use in a variety of scientific and industrial applications.
Application Note and Protocol for the Purification of 4-[3-(4-Aminophenoxy)propoxy]aniline using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[3-(4-Aminophenoxy)propoxy]aniline is a diamine compound that may serve as a building block in the synthesis of polymers, dyes, and pharmaceutical agents. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure the integrity of subsequent applications. Column chromatography is a fundamental and highly effective purification technique for isolating compounds based on their differential adsorption onto a stationary phase.[1][2][3] This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography with silica gel.
Physicochemical Properties
A thorough understanding of the target compound's properties is crucial for devising an effective purification strategy.
| Property | Value |
| CAS Number | 52980-20-8[4][5] |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| Appearance | Off-white to light brown solid (typical) |
| Purity (Commercial) | Typically ≥95% |
| Storage Conditions | 2-8 °C[5] |
Experimental Protocol
This protocol employs flash column chromatography with silica gel as the stationary phase. Due to the basic nature of the aniline groups, which can interact strongly with the acidic silica gel, special considerations are taken to prevent peak tailing and sample degradation.[6]
Materials and Equipment
-
Stationary Phase: Flash chromatography grade silica gel (230-400 mesh).[7]
-
Mobile Phase Solvents: Reagent-grade hexanes (or petroleum ether), ethyl acetate, dichloromethane, and triethylamine.[8]
-
Apparatus: Glass chromatography column, collection vessels (test tubes or flasks), TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), rotary evaporator, and standard laboratory glassware.[7][9]
Step-by-Step Procedure
1. Thin-Layer Chromatography (TLC) for Solvent System Optimization
The initial and most critical step is to identify a suitable mobile phase that provides good separation of the target compound from impurities.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Eluent Systems: Prepare several eluent systems with varying ratios of a non-polar solvent (hexanes) and a polar solvent (ethyl acetate). Given the polarity of the diamine, start with moderately polar mixtures. Good starting points for testing are:
-
70:30 Hexanes:Ethyl Acetate
-
50:50 Hexanes:Ethyl Acetate
-
30:70 Hexanes:Ethyl Acetate
-
100% Ethyl Acetate
-
95:5 Dichloromethane:Methanol[8]
-
-
Addition of Base: To mitigate the acidity of the silica gel, add a small amount of triethylamine (e.g., 0.5-1%) to each prepared eluent system.[8]
-
TLC Development: Spot the crude mixture onto TLC plates and develop them in the prepared eluent systems.
-
Visualization: Visualize the developed plates under a UV lamp.
-
Selection Criteria: The optimal mobile phase should provide a retention factor (Rf) of approximately 0.3-0.5 for the desired compound and achieve the best possible separation from all impurities.[1][2]
2. Column Preparation (Slurry Method)
-
Column Selection: Choose a column with a diameter and length appropriate for the amount of crude material to be purified (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[2]
-
Packing:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase selected from the TLC analysis.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[9]
-
Once packed, add a final protective layer of sand on top.
-
Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top of the sand layer to prevent cracking.[2]
-
3. Sample Loading (Dry Loading Method)
Dry loading is recommended for compounds that may not be readily soluble in the initial mobile phase.[9]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Gently and evenly add this powder to the top of the packed column.
-
Carefully add another thin layer of sand on top of the sample layer to protect it during solvent addition.
4. Elution and Fraction Collection
-
Initial Elution: Carefully add the mobile phase to the column. Begin elution with the solvent system identified during TLC optimization. For more challenging separations, a gradient elution may be necessary.
-
Gradient Elution (if required): Start with a less polar mobile phase (e.g., 80:20 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This allows for the elution of less polar impurities first, followed by the target compound.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be guided by the column volume and the separation observed on TLC.
5. Analysis of Fractions
-
TLC Monitoring: Spot every few fractions onto a single TLC plate, alongside a spot of the original crude mixture and a reference spot of a pure standard if available.
-
Identification: Develop the TLC plate in the appropriate solvent system and visualize under a UV lamp. Identify the fractions that contain the pure desired product, free from impurities.
6. Product Isolation
-
Combining Fractions: Combine all fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying: Place the resulting product under high vacuum to remove any residual solvent.
-
Characterization: Determine the yield and confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, MS, HPLC).
Data Presentation
Table 1: Recommended Parameters for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica to Compound Ratio | 20:1 to 50:1 (w/w) |
| Mobile Phase (Starting Point) | Hexanes:Ethyl Acetate (e.g., 70:30) + 0.5% Triethylamine |
| Elution Mode | Isocratic or Gradient (increasing polarity) |
| Sample Loading | Dry Loading |
| Fraction Analysis | TLC with UV visualization (254 nm) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision process for selecting the optimal mobile phase for purification.
References
- 1. columbia.edu [columbia.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. chemchart.com [chemchart.com]
- 5. 52980-20-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
Application Note and Protocol for the Recrystallization of High-Purity "4-[3-(4-Aminophenoxy)propoxy]aniline"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of "4-[3-(4-Aminophenoxy)propoxy]aniline" via recrystallization to achieve high purity suitable for pharmaceutical research and development.
Introduction
"this compound" is a diamine compound that appears as a pale yellow crystalline powder at room temperature.[1] Due to its molecular structure, which includes aromatic rings and amino groups, it exhibits moderate solubility in polar organic solvents such as alcohols and dimethyl sulfoxide (DMSO), and poor solubility in water.[1] Recrystallization is a critical technique for purifying solid organic compounds, and this protocol outlines a general procedure to enhance the purity of "this compound" by leveraging its solubility characteristics.
Data Presentation
The following table summarizes representative quantitative data for the recrystallization of "this compound". Please note that actual results may vary based on the initial purity of the crude product and specific laboratory conditions.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Pale yellow to brownish powder | Off-white to pale yellow crystals |
| Purity (by HPLC) | ~95% | >99% |
| Yield | N/A | 85-95% |
| Melting Point | 172-175 °C | 174-176 °C |
Experimental Protocol
This protocol details the steps for the recrystallization of "this compound".
1. Solvent Selection:
The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the known solubility of similar aromatic amines, a mixed solvent system of ethanol and water is recommended.
-
Procedure:
-
Place a small amount of the crude "this compound" in a test tube.
-
Add a few drops of ethanol to test for solubility at room temperature.
-
If the compound dissolves readily, ethanol may not be a suitable single solvent.
-
If the compound is sparingly soluble, gently heat the test tube. If it dissolves upon heating, it is a good candidate.
-
A mixed solvent system, such as ethanol/water or acetone/hexane, can be optimized to achieve the desired solubility profile.
-
2. Dissolution:
-
Place the crude "this compound" into an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to completely dissolve the crude product. This should be done on a hot plate with stirring.
3. Decolorization (Optional):
If the resulting solution is colored due to impurities, activated charcoal can be used to decolorize it.
-
Remove the flask from the heat source.
-
Add a small amount of activated charcoal to the hot solution.
-
Reheat the solution to boiling for a few minutes while stirring.
4. Hot Filtration:
This step removes insoluble impurities and the activated charcoal (if used).
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Place a piece of fluted filter paper in the preheated funnel.
-
Pour the hot solution through the filter paper into the receiving flask.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this process.
-
To maximize crystal formation, the flask can be placed in an ice bath once it has reached room temperature.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature below the compound's melting point.
Workflow Diagram
Caption: Recrystallization workflow for purifying "this compound".
References
Application Notes and Protocols: 1H and 13C NMR Analysis of 4-[3-(4-Aminophenoxy)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the structural elucidation of 4-[3-(4-Aminophenoxy)propoxy]aniline using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein describe the sample preparation, instrumentation, and data acquisition parameters for obtaining high-quality 1H and 13C NMR spectra. Furthermore, this note presents an analysis of the expected chemical shifts and coupling patterns, summarized in tabular format, to facilitate the interpretation of experimental data. These methodologies are crucial for the verification of the molecular structure, purity assessment, and characterization of this compound in research and drug development settings.
Introduction
This compound is a symmetrical aromatic diamine containing ether and propyl linkages. Its structure presents distinct chemical environments that can be effectively characterized by 1H and 13C NMR spectroscopy. Accurate spectral analysis is fundamental for confirming the identity and purity of newly synthesized batches of this and related compounds, which may serve as important building blocks in medicinal chemistry and materials science. This application note serves as a practical reference for researchers performing routine analysis or detailed structural confirmation of this molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of similar aromatic amines and ethers. The numbering scheme for the atoms is provided in the chemical structure below.
Table 1: Predicted 1H NMR Data (500 MHz, DMSO-d6)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6, H-2', H-6' | 6.50 - 6.65 | d | ~8.5 | 4H |
| H-3, H-5, H-3', H-5' | 6.70 - 6.85 | d | ~8.5 | 4H |
| -NH2 | 4.50 - 5.50 | s (broad) | - | 4H |
| H-α, H-α' | 3.90 - 4.10 | t | ~6.5 | 4H |
| H-β | 2.00 - 2.20 | p | ~6.5 | 2H |
d = doublet, t = triplet, p = pentet, s = singlet
Table 2: Predicted 13C NMR Data (125 MHz, DMSO-d6)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1, C-1' | 150.0 - 152.0 |
| C-4, C-4' | 140.0 - 142.0 |
| C-2, C-6, C-2', C-6' | 114.0 - 116.0 |
| C-3, C-5, C-3', C-5' | 115.0 - 117.0 |
| C-α, C-α' | 65.0 - 67.0 |
| C-β | 28.0 - 30.0 |
Experimental Protocols
The following protocols provide a standardized procedure for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d6) is recommended as the solvent due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak at approximately 2.50 ppm in 1H NMR and 39.52 ppm in 13C NMR, which typically does not interfere with the signals of the analyte.[1]
-
Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d6.
-
Sample Transfer : Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak is also a common practice.[1]
Instrumentation and Data Acquisition
-
Spectrometer : A 500 MHz NMR spectrometer is recommended for achieving good signal dispersion and resolution.
-
1H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 2-4 seconds.
-
Spectral Width (sw) : 12-16 ppm.
-
Temperature : 298 K.
-
-
13C NMR Acquisition Parameters :
-
Pulse Program : Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans : 1024-4096 scans are typically required due to the low natural abundance of 13C.
-
Relaxation Delay (d1) : 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : 200-240 ppm.
-
Temperature : 298 K.
-
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening) of 0.3-0.5 Hz for 1H spectra and 1-2 Hz for 13C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction : Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing : Reference the spectrum to the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm) or TMS (δ = 0.00 ppm) if used.
-
Peak Picking and Integration : Identify all significant peaks and integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 4-[3-(4-Aminophenoxy)propoxy]aniline
Abstract
This application note details the predicted mass spectrometry fragmentation pattern of 4-[3-(4-Aminophenoxy)propoxy]aniline, a molecule of interest in pharmaceutical and materials science research. A comprehensive protocol for analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS) is provided. The expected fragmentation pathways are elucidated based on established principles of mass spectrometry for aromatic ethers and anilines. This document serves as a guide for researchers in identifying and characterizing this compound and its metabolites or degradation products.
Introduction
This compound is a symmetrical molecule containing two aniline moieties linked by a propyl ether chain. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex matrices, for metabolic studies, and for quality control purposes. Mass spectrometry, particularly with tandem MS capabilities, is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule.[1][2] This note outlines the theoretical fragmentation pathways and provides a detailed experimental protocol for its analysis.
Predicted Fragmentation Pathways
The fragmentation of this compound (molecular weight: 258.32 g/mol ) is expected to be driven by the presence of ether linkages and aromatic amine groups.[3] Under electrospray ionization (ESI) in positive mode, the molecule will readily protonate at one of the amine nitrogens to form the molecular ion [M+H]⁺ at m/z 259.33. Subsequent fragmentation via collision-induced dissociation (CID) is predicted to proceed through several key pathways.
Aromatic ethers are known to undergo cleavage at the C-O bond beta to the aromatic ring.[4][5] Additionally, cleavage of the alkyl chain is a common fragmentation route for ethers.[6][7] For aromatic amines, characteristic losses of neutral molecules like ammonia (NH₃) or hydrocyanic acid (HCN) can occur, although alpha-cleavage is often a predominant fragmentation mode in aliphatic amines.[3][8]
The primary fragmentation is anticipated to be the cleavage of the C-O bonds of the propoxy linker and the C-C bonds within the linker itself.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol
This protocol provides a general framework for the analysis of this compound using a triple quadrupole or a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer.
1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography (Optional, for complex samples)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Capillary Voltage: 3.0-4.0 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
4. Data Acquisition
-
Full Scan (MS1): Acquire data in the m/z range of 50-300 to observe the precursor ion.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 259.3) as the precursor ion and acquire product ion spectra.
Data Presentation
The expected m/z values for the parent ion and major fragment ions are summarized in the table below.
| Ion Description | Proposed Structure | Predicted m/z |
| [M+H]⁺ | Protonated this compound | 259.33 |
| Fragment 1 | [C₉H₁₁N₂O]⁺ | 179.09 |
| Fragment 2 | [C₇H₉N₂]⁺ | 121.08 |
| Fragment 3 | [C₆H₅O]⁺ | 93.03 |
| Fragment 4 | [C₇H₈NO]⁺ | 122.06 |
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the fragmentation analysis of the target compound.
Caption: Workflow for MS fragmentation analysis.
Conclusion
This application note provides a theoretical framework and a practical protocol for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the detailed experimental conditions will aid researchers in the confident identification and structural elucidation of this compound in various applications. The provided workflows and data tables offer a clear and concise guide for laboratory professionals.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. scribd.com [scribd.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Flexible Polyimides Using "4-[3-(4-Aminophenoxy)propoxy]aniline"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexible polyimides are a class of high-performance polymers renowned for their excellent thermal stability, chemical resistance, and mechanical properties, combined with enhanced flexibility. This unique combination of characteristics makes them ideal for a wide range of applications, including flexible electronics, aerospace components, and biomedical devices. The incorporation of flexible linkages into the polymer backbone is a key strategy to achieve desired levels of flexibility. The diamine "4-[3-(4-Aminophenoxy)propoxy]aniline" is a valuable monomer for this purpose, as its structure, containing ether and propoxy groups, imparts significant flexibility to the resulting polyimide chain.
These application notes provide a comprehensive overview of the synthesis and characterization of flexible polyimides using "this compound". Detailed protocols for the synthesis of the poly(amic acid) precursor and its subsequent thermal imidization to the final polyimide are presented. Furthermore, standard procedures for the characterization of the thermal, mechanical, and dielectric properties of the resulting polyimide films are outlined.
Synthesis of Flexible Polyimides
The synthesis of polyimides from "this compound" and a selected aromatic dianhydride is typically achieved through a two-step polycondensation reaction.[1] The first step involves the formation of a soluble poly(amic acid) (PAA) precursor at room temperature. The second step is the conversion of the PAA into the final polyimide through thermal imidization, which involves heating at elevated temperatures to induce cyclodehydration.
Logical Workflow for Polyimide Synthesis
Caption: Synthesis workflow for flexible polyimides.
Quantitative Data Summary
The properties of polyimides derived from "this compound" can be tailored by selecting different dianhydrides. The following table summarizes typical quantitative data for flexible polyimides synthesized from structurally similar diamines containing phenoxy and propane linkages, providing an expected performance range.
| Property | Dianhydride | Value |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ODPA | ~225-230 °C[1][2] |
| 10% Weight Loss Temperature (TGA) | CDPA | 500-630 °C[2][3] |
| Mechanical Properties | ||
| Tensile Strength | ODPA | ~100 MPa[1] |
| CDPA | 88-117 MPa[2][3] | |
| Elongation at Break | ODPA | ~29%[1] |
| CDPA | 5-8%[2][3] | |
| Young's Modulus | CDPA | 1.98-2.32 GPa[2][3] |
| Dielectric Properties | ||
| Dielectric Constant (1 MHz) | CDPA | ~2.90[3] |
Note: The data presented is based on polyimides synthesized from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and 4,4′-carbonyldiphthalic anhydride (CDPA) or 3,3′,4,4′-oxydiphthalic dianhydride (ODPA), which are structurally analogous to the polyimides derived from "this compound".
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA)
This protocol describes the synthesis of the poly(amic acid) precursor solution.
Materials:
-
"this compound" (diamine)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA, 3,3',4,4'-Biphenyltetracarboxylic dianhydride - BPDA)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet/outlet, dissolve a specific molar amount of "this compound" in anhydrous NMP (or DMAc) to achieve a desired solids content (typically 15-20 wt%).
-
Stir the solution under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of the aromatic dianhydride powder to the stirred diamine solution in small portions over 30-60 minutes.
-
After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the solution under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution can be stored in a refrigerator before use.
Protocol 2: Thermal Imidization to Polyimide Film
This protocol details the conversion of the poly(amic acid) solution into a flexible polyimide film.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate or other suitable casting surface
-
Film applicator or doctor blade
-
Programmable oven or furnace with a nitrogen atmosphere
Procedure:
-
Pour the poly(amic acid) solution onto a clean, dry glass substrate.
-
Use a film applicator or doctor blade to cast a uniform film of the desired thickness.
-
Place the cast film in a programmable oven under a nitrogen atmosphere.
-
Implement a stepwise heating program for thermal imidization. A typical heating schedule is as follows:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour[1]
-
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
Carefully peel the resulting flexible polyimide film from the glass substrate.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and characterization.
Protocol 3: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polyimide film.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Cut a small, representative sample of the polyimide film (typically 5-10 mg).
-
Place the sample in a TGA sample pan (e.g., platinum or alumina).
-
Load the sample into the TGA instrument.
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
Determine the temperature at which 5% or 10% weight loss occurs (Td5 or Td10) as an indicator of thermal stability.
Protocol 4: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyimide film.
Apparatus: Differential Scanning Calorimeter
Procedure:
-
Cut a small, circular sample of the polyimide film (typically 5-10 mg) and place it in a DSC sample pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample to a temperature above its expected Tg (e.g., 350°C) at a controlled rate (e.g., 10-20°C/min) under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample back to room temperature.
-
Reheat the sample at the same heating rate.
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
Protocol 5: Tensile Testing
Objective: To determine the mechanical properties (tensile strength, elongation at break, Young's modulus) of the polyimide film. This protocol is based on the ASTM D882 standard.[4][5]
Apparatus: Universal Testing Machine with film grips
Procedure:
-
Cut rectangular or dumbbell-shaped specimens from the polyimide film with precise dimensions as specified in ASTM D882.[4]
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.
-
Mount the specimen in the grips of the universal testing machine, ensuring it is aligned vertically.
-
Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen breaks.
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.
Protocol 6: Dielectric Property Measurement
Objective: To determine the dielectric constant and dielectric loss of the polyimide film.
Apparatus: LCR meter or Impedance Analyzer, parallel plate capacitor fixture.
Procedure:
-
Prepare a circular sample of the polyimide film with a diameter suitable for the parallel plate capacitor fixture.
-
Sputter or paint conductive electrodes (e.g., gold or silver) onto both sides of the film sample.
-
Measure the thickness of the film with the electrodes.
-
Place the sample between the electrodes of the parallel plate capacitor fixture.
-
Connect the fixture to an LCR meter or impedance analyzer.
-
Measure the capacitance and dissipation factor of the sample at various frequencies (e.g., 1 kHz, 1 MHz).
-
Calculate the dielectric constant from the measured capacitance, the area of the electrodes, and the thickness of the film.
References
Application Notes and Protocols for 4-[3-(4-Aminophenoxy)propoxy]aniline as a Linker in Drug Discovery
Disclaimer: To date, specific applications of "4-[3-(4-Aminophenoxy)propoxy]aniline" as a linker in peer-reviewed drug discovery literature are not extensively documented. The following application notes and protocols are based on established principles of linker chemistry in drug discovery and are intended as a representative guide for researchers exploring the use of this and similar ether-based, flexible linkers.
Introduction to this compound as a Drug Discovery Linker
This compound is a homobifunctional linker characterized by a central propoxy chain flanked by two aminophenoxy groups. This structure imparts a degree of flexibility and hydrophilicity, which can be advantageous in the design of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The terminal aniline groups provide reactive handles for conjugation to various molecules of interest, including cytotoxic payloads, targeting ligands, and E3 ligase ligands.
The ether linkages within the backbone are generally stable under physiological conditions, contributing to the overall stability of the conjugate in circulation.[1] The length of the propoxy chain dictates the spatial separation between the two conjugated entities, a critical parameter in optimizing the biological activity of bifunctional molecules like PROTACs.[2][3]
Potential Applications in Drug Discovery
-
PROTACs: This linker can connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase ligand. The linker's length and flexibility are crucial for the effective formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[3][4][5]
-
Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker could be further functionalized to attach a cytotoxic drug to an antibody. While the native aniline groups are not typically used for direct conjugation to antibodies, they can be readily modified to incorporate functionalities suitable for established conjugation chemistries.[6][7]
-
Targeted Drug Delivery: The linker can be employed to connect a targeting moiety (e.g., a small molecule ligand for a specific receptor) to a therapeutic agent, facilitating its delivery to the desired site of action.
Data Presentation
Table 1: Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of the linker. These properties are crucial for assessing its suitability for use in drug development, influencing factors such as solubility, stability, and cell permeability.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₈N₂O₂ | Calculated |
| Molecular Weight | 258.32 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Typical |
| Solubility | Soluble in DMSO, DMF, and Methanol | Predicted |
| Calculated LogP (cLogP) | ~2.5 - 3.5 | Predicted |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 6 | Calculated |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis of the title linker from 4-aminophenol and 1,3-dibromopropane.
Materials:
-
4-Aminophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 4-(3-Bromopropoxy)aniline:
-
In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Add 1,3-dibromopropane (1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(3-bromopropoxy)aniline.
-
-
Step 2: Synthesis of this compound:
-
In a separate flask, dissolve 4-aminophenol (1.2 eq) and potassium carbonate (2.5 eq) in DMF.
-
Add the 4-(3-bromopropoxy)aniline (1.0 eq) dissolved in a small amount of DMF to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and work up as described in Step 1.
-
Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Conjugation to a Carboxylic Acid-Containing Payload
This protocol outlines the conjugation of one of the aniline groups of the linker to a small molecule payload containing a carboxylic acid, forming an amide bond.
Materials:
-
This compound
-
Carboxylic acid-containing payload (e.g., a cytotoxic drug)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing payload (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Once the reaction is complete, quench with a small amount of water.
-
Purify the resulting mono-conjugated linker-payload by reverse-phase HPLC.
Protocol 3: General Procedure for Conjugation to a Targeting Protein via an NHS-Ester Crosslinker
This protocol describes the modification of the remaining free aniline group of the linker-payload conjugate for subsequent reaction with a targeting protein (e.g., an antibody).
Materials:
-
Mono-conjugated linker-payload from Protocol 2
-
NHS-ester crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMF or DMSO
-
Targeting protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of the Linker-Payload:
-
Dissolve the mono-conjugated linker-payload (1.0 eq) and SMCC (1.1 eq) in anhydrous DMF or DMSO.
-
Add DIPEA (2.0 eq) and stir at room temperature for 1-2 hours to form the maleimide-activated linker-payload.
-
-
Protein Preparation (if necessary):
-
If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
-
Conjugation Reaction:
-
Add the maleimide-activated linker-payload solution to the prepared protein solution. The molar ratio will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction at room temperature or 4 °C for 2-4 hours.
-
-
Purification:
-
Purify the resulting Antibody-Drug Conjugate (ADC) using a size-exclusion chromatography column to remove unconjugated linker-payload and other small molecules.
-
-
Characterization:
-
Characterize the final ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.
-
Visualizations
Synthesis Workflow
Caption: Synthetic scheme for this compound.
PROTAC Assembly and Mechanism of Action
Caption: PROTAC assembly and its mechanism of action.
General ADC Conjugation Workflow
Caption: General workflow for Antibody-Drug Conjugate (ADC) preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-[3-(4-Aminophenoxy)propoxy]aniline in the Preparation of Novel Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel dyes utilizing 4-[3-(4-Aminophenoxy)propoxy]aniline as a key precursor. The protocols are based on established methods for azo dye synthesis.[1][2][3]
Application Notes
Introduction
This compound is a versatile aromatic diamine with two primary amino groups, making it an excellent candidate for the synthesis of novel bis-azo dyes.[4] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most diverse class of synthetic colorants.[3][5] The flexible propoxy linker in the backbone of this compound can impart unique properties to the resulting dyes, such as increased solubility in organic solvents and potentially altered photophysical characteristics.
Potential Applications
Dyes synthesized from this compound are anticipated to have applications in various fields:
-
Textile Industry : As disperse dyes for synthetic fibers like polyester, owing to the non-polar characteristics of the core structure.[2]
-
Biomedical Imaging and Staining : The inherent fluorescence of some azo compounds and the potential for functionalization could lead to the development of novel biological stains or fluorescent probes.[6]
-
Materials Science : Incorporation of these dyes into polymer matrices could yield materials with specific optical properties for applications such as optical data storage or nonlinear optics.
-
Drug Development : Azo compounds have been investigated for their therapeutic potential, and derivatives of this diamine could be explored for various biological activities.[6]
Hypothetical Properties of Novel Dyes
The following table summarizes the hypothetical quantitative data for a series of novel bis-azo dyes (Dye 1, Dye 2, and Dye 3) that could be synthesized from this compound by coupling with different aromatic compounds.
Disclaimer: The following data is hypothetical and for illustrative purposes, representing typical values for similar azo dyes. Actual experimental values may vary.
| Property | Dye 1 (Coupled with Naphth-2-ol) | Dye 2 (Coupled with Phenol) | Dye 3 (Coupled with N,N-Dimethylaniline) |
| Color | Deep Red | Orange-Yellow | Deep Blue-Violet |
| λmax (in EtOH) | ~520 nm | ~450 nm | ~580 nm |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | ~45,000 | ~35,000 | ~60,000 |
| Solubility | Good in DMSO, Acetone | Moderate in Ethanol | Good in Chloroform |
| Light Fastness (ISO 105-B02) | 4-5 (Good to Excellent) | 3-4 (Moderate to Good) | 4 (Good) |
| Wash Fastness (ISO 105-C06) | 4 (Good) | 4 (Good) | 3-4 (Moderate to Good) |
Experimental Protocols
1. General Synthesis of a Bis-Azo Dye from this compound
The synthesis involves a two-step process: bis-diazotization of the diamine followed by a coupling reaction with an aromatic coupling agent.[2][3]
Diagram of the General Synthetic Pathway
Caption: General synthetic pathway for a novel bis-azo dye.
2. Detailed Protocol for Bis-Diazotization of this compound
-
Materials:
-
This compound (1.0 mmol)
-
Concentrated Hydrochloric Acid (4.0 mL)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (2.2 mmol)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
-
Procedure:
-
In a 100 mL beaker, suspend 1.0 mmol of this compound in a mixture of 4.0 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate.
-
In a separate beaker, dissolve 2.2 mmol of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting tetrazonium salt solution in the ice bath for an additional 30 minutes. This solution should be used immediately in the subsequent coupling reaction.[3]
-
3. Detailed Protocol for Coupling Reaction with Naphth-2-ol
-
Materials:
-
Tetrazonium salt solution (from the previous step)
-
Naphth-2-ol (2.0 mmol)
-
10% Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a 250 mL beaker, dissolve 2.0 mmol of Naphth-2-ol in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the freshly prepared cold tetrazonium salt solution to the cold Naphth-2-ol solution with vigorous stirring over 30 minutes.[2]
-
A colored precipitate of the bis-azo dye should form immediately.
-
Maintain the reaction mixture in the ice bath with stirring for an additional 1-2 hours to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye product on the filter with copious amounts of cold deionized water until the filtrate is neutral.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
4. Purification and Characterization
-
Purification: The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol, dimethylformamide (DMF), or a solvent mixture.
-
Characterization: The structure and purity of the synthesized dye should be confirmed using standard analytical techniques:
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.
-
FT-IR Spectroscopy: To identify characteristic functional groups, including the N=N azo linkage.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Thin Layer Chromatography (TLC): To assess the purity of the compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow from synthesis to characterization.
References
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. irjet.net [irjet.net]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. plantarchives.org [plantarchives.org]
- 6. The use of dyes in modern biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "4-[3-(4-Aminophenoxy)propoxy]aniline" synthesis
This guide provides troubleshooting advice for researchers experiencing low yields in the synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline. The typical synthesis route involves a double Williamson ether synthesis, reacting two equivalents of 4-aminophenol with one equivalent of 1,3-dibromopropane in the presence of a base.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is significantly lower than expected. Where should I start troubleshooting?
A1: Low yield can result from issues at various stages of the synthesis and purification process. A systematic approach is crucial for identifying the root cause. Key areas to investigate include the quality of starting materials, reaction conditions, potential side reactions, and the efficiency of your purification protocol.
Below is a general workflow to diagnose the issue.
Identifying and minimizing byproducts in "4-[3-(4-Aminophenoxy)propoxy]aniline" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable and widely applicable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 4-aminophenol is typically deprotonated to form a phenoxide, which then reacts with a 3-carbon dielectrophile, such as 1,3-dibromopropane, in a double displacement reaction.
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are:
-
4-Aminophenol: This provides the aminophenoxy moiety.
-
1,3-Dibromopropane (or a similar 1,3-dihalopropoane): This acts as the three-carbon linker between the two aminophenoxy units.
-
A suitable base: To deprotonate the hydroxyl group of 4-aminophenol. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).
-
An appropriate solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the S(_N)2 reaction.
Q3: What are the most likely byproducts in this synthesis?
A3: The primary byproducts can be categorized as follows:
-
Mono-substituted intermediate: 4-(3-Bromopropoxy)aniline, where only one molecule of 4-aminophenol has reacted with the 1,3-dibromopropane.
-
N-Alkylated products: Products resulting from the alkylation of the amino group of 4-aminophenol instead of the hydroxyl group. This can lead to a variety of byproducts, including N-(3-bromopropyl)-4-aminophenol and subsequent reaction products.
-
Elimination product: Reaction of the alkyl halide with the base can lead to the formation of allyl bromide or other elimination byproducts, particularly at higher temperatures.
-
Polymeric materials: If the reaction conditions are not carefully controlled, polymerization can occur.
-
Oxidation products: The aniline functional groups are susceptible to oxidation, which can lead to colored impurities.
Q4: How can I minimize the formation of these byproducts?
A4: To minimize byproduct formation, consider the following strategies:
-
Control of Stoichiometry: Use a precise molar ratio of 4-aminophenol to 1,3-dibromopropane to favor the desired disubstituted product. A slight excess of the dihalide can sometimes drive the reaction to completion but may also increase the formation of the mono-substituted intermediate.
-
Choice of Base and Reaction Conditions: A strong, non-nucleophilic base like sodium hydride can be effective for complete deprotonation of the hydroxyl group, favoring O-alkylation. Running the reaction at an optimal temperature is crucial; higher temperatures can promote elimination and N-alkylation side reactions.
-
Protecting the Amino Group: To prevent N-alkylation, the amino group of 4-aminophenol can be protected (e.g., as an acetyl or Boc derivative) before the etherification reaction and then deprotected in a subsequent step.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of the aniline moieties.
Q5: What analytical techniques are suitable for monitoring the reaction and identifying impurities?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and initial identification of product and byproduct spots.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of the purity of the product and the relative amounts of byproducts.
-
Mass Spectrometry (MS): To identify the molecular weights of the product and impurities, often coupled with HPLC (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and1 C): To confirm the structure of the desired product and to characterize the structure of isolated impurities.13
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient stirring. |
| Suboptimal base or solvent. | Use a stronger, non-nucleophilic base (e.g., NaH). Switch to a polar aprotic solvent like DMF or DMSO. | |
| Poor quality of starting materials. | Use freshly purified starting materials. Check the purity of 4-aminophenol and 1,3-dibromopropane. | |
| Presence of a significant amount of mono-substituted intermediate | Incorrect stoichiometry. | Adjust the molar ratio of 4-aminophenol to 1,3-dibromopropane. |
| Insufficient reaction time. | Increase the reaction time to allow for the second substitution to occur. | |
| Formation of colored impurities | Oxidation of aniline groups. | Conduct the reaction under an inert atmosphere (N(_2) or Ar). Use degassed solvents. |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Presence of N-alkylated byproducts | Reaction conditions favor N-alkylation. | Use a less polar solvent. Consider protecting the amino group of 4-aminophenol before the reaction. |
| Difficulty in purifying the final product | Byproducts have similar polarity to the product. | Employ column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent system may also be effective. Consider derivatization to separate isomers, followed by deprotection. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound:
This is a generalized protocol and may require optimization.
-
Deprotonation of 4-Aminophenol: a. In a round-bottom flask under an inert atmosphere, dissolve 4-aminophenol (2.0 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a strong base (e.g., sodium hydride, 2.2 equivalents) portion-wise, ensuring the temperature remains low. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: a. To the solution of the phenoxide, add 1,3-dibromopropane (1.0 equivalent) dropwise via a syringe. b. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of water. c. Extract the product with a suitable organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A workflow diagram illustrating the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
Optimizing reaction conditions for Williamson ether synthesis of diaryl ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of diaryl ethers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of diaryl ethers via Williamson and related cross-coupling reactions.
Q1: I am observing low to no yield in my diaryl ether synthesis. What are the common causes?
Low yields in diaryl ether synthesis, particularly in Ullmann-type reactions, can be attributed to several factors. Key areas to investigate include the purity of your reactants, the choice and quality of the catalyst, ligand, base, and solvent, as well as the reaction temperature. The electronic properties of your substrates are also critical; generally, electron-poor aryl halides and electron-rich phenols result in higher yields.[1]
Q2: How do I select the appropriate catalyst for my reaction?
For Ullmann-type reactions, Copper(I) salts such as CuI, CuBr, and Cu₂O are most commonly used and have proven effective.[1] For instance, an air-stable Cu(I) catalyst, CuIPPh₃, has been effectively used at 5 mol% in non-polar solvents.[1] In some modern protocols, nano-sized metal catalysts are employed to facilitate rapid C-O bond formation under milder conditions.[1] For Buchwald-Hartwig cross-coupling reactions, palladium catalysts are used, often in combination with specialized phosphine ligands.
Q3: My reaction is proceeding very slowly or not to completion. What is the role of the ligand, and which one should I choose?
Ligands are often crucial for accelerating the reaction and enabling the use of milder conditions.[1] For copper-catalyzed systems, N,N- and N,O-chelating ligands are known to be effective. For example, N,N-dimethylglycine has demonstrated high catalytic activity.[1] In palladium-catalyzed Buchwald-Hartwig couplings, electron-rich and bulky biarylphosphine ligands (e.g., JohnPhos, XPhos) are key to success, facilitating the coupling of a wide range of aryl halides and phenols.[2]
Q4: I am observing significant side reactions. Could the choice of base be the problem?
Yes, the base is a critical parameter. For Ullmann reactions in non-polar solvents like toluene, inexpensive inorganic bases such as K₂CO₃ can be effective.[3] In polar aprotic solvents like DMF or acetonitrile, Cs₂CO₃ is often the preferred base.[1][4] The solubility and strength of the base can significantly influence the reaction yield.[1] For Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu) or weaker bases like K₃PO₄ are commonly used.
Q5: How does the solvent choice impact the outcome of the reaction?
The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents like DMF, DMSO, and NMP are often used in copper-catalyzed reactions as they can increase the reactivity of the nucleophile.[4][5] However, in some cases, non-polar solvents like toluene or xylene can also be effective, particularly with certain catalyst-base combinations.[3] For palladium-catalyzed couplings, toluene is a common solvent.[2][6]
Q6: My starting materials are sterically hindered. How can I improve the yield?
Steric hindrance presents a significant challenge in diaryl ether synthesis. For sterically demanding substrates, palladium-catalyzed Buchwald-Hartwig methods are often more effective than traditional Ullmann condensations.[7] The use of bulky, electron-rich phosphine ligands can facilitate the coupling of sterically hindered aryl halides and phenols.[6][8] In some cases, metal-free approaches using diaryliodonium salts have also been successful for synthesizing bulky diaryl ethers at room temperature.[7][9]
Data Presentation
Table 1: Effect of Base and Solvent on Diaryl Ether Synthesis Yield
| Entry | Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenol | K₂CO₃ | Toluene | 110 | 58 | [3] |
| 2 | 4-Iodotoluene | Phenol | K₂CO₃ | o-Xylene | 140 | 68 | [3] |
| 3 | 4-Iodotoluene | Phenol | Cs₂CO₃ | NMP | 100 | 85 | [4] |
| 4 | Iodobenzene | Phenol | Et₃N | DMF | 120 | 93 | [5] |
| 5 | 4-Bromobenzonitrile | Phenol | K₃PO₄ | Toluene | 100 | 95 | [6] |
| 6 | 4-Chlorotoluene | 4-Methoxyphenol | NaOtBu | Toluene | 100 | 98 | [6] |
Table 2: Influence of Catalyst and Ligand on Reaction Yield
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenol | CuI (5) | N,N-Dimethylglycine (10) | Cs₂CO₃ | Dioxane | 90 | 85 | [2] |
| 2 | 4-Bromotoluene | Phenol | CuI (5) | Picolinic Acid (10) | K₃PO₄ | DMSO | 110 | 92 | [10] |
| 3 | 4-Chlorobenzonitrile | Phenol | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 96 | [2] |
| 4 | 2-Bromotoluene | 2,6-Dimethylphenol | [(cinnamyl)PdCl]₂ (0.75) | L8 (2.25) | NaOtBu | Toluene | 100 | 94 | [8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Ullmann Diaryl Ether Synthesis
This procedure is adapted for the synthesis of diaryl ethers using a copper(I) iodide catalyst with a ligand.
-
Reactant Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), K₃PO₄ (2.0 mmol), CuI (0.05 mmol, 5 mol%), and picolinic acid (0.10 mmol, 10 mol%).[10]
-
Solvent Addition: Add anhydrous DMSO (2 mL) to the reaction vessel.[10]
-
Reaction Execution: Seal the vessel and heat the mixture to 110 °C with vigorous stirring under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours. Monitor the reaction progress using TLC or GC.[1][10]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.[1]
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Diaryl Ether Synthesis
This protocol describes a general procedure for the synthesis of diaryl ethers using a palladium catalyst and a biarylphosphine ligand.
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a biarylphosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried reaction vial.
-
Reactant Addition: To the vial, add the aryl halide (1.0 mmol), phenol (1.2 mmol), and K₃PO₄ (2.0 mmol).[2]
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C in a preheated oil bath for 16-24 hours. Monitor the reaction's progress by TLC or GC-MS.[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with the addition of water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.[11]
Visualizations
Caption: A generalized experimental workflow for diaryl ether synthesis.
Caption: A troubleshooting guide for low yields in diaryl ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-[3-(4-Aminophenoxy)propoxy]aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-[3-(4-Aminophenoxy)propoxy]aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified product is colored (e.g., pink, brown, or black).
-
Question: My final product of this compound has a distinct color, but I expect a white or off-white solid. What could be the cause and how can I fix it?
-
Answer: The coloration of your product is likely due to the oxidation of the aniline functional groups. Aniline and its derivatives are susceptible to air oxidation, which can form colored impurities.[1] Here are some steps to mitigate this issue:
-
Work under an inert atmosphere: Whenever possible, perform purification steps such as solvent evaporation and product handling under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with nitrogen or using a freeze-pump-thaw technique can reduce oxidation.
-
Charcoal treatment: Activated charcoal can be used to remove colored impurities. Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter through Celite to remove the charcoal.
-
Antioxidant addition: In some cases, adding a small amount of an antioxidant like sodium dithionite or butylated hydroxytoluene (BHT) during workup or storage can prevent oxidation.
-
Issue 2: Low recovery yield after purification.
-
Question: I am experiencing a significant loss of product during the purification of this compound. What are the potential reasons and how can I improve my yield?
-
Answer: Low recovery yields can stem from several factors. Here are some common causes and their solutions:
-
Product instability: As an aniline derivative, the compound may be sensitive to pH changes and prolonged exposure to heat.[2] Avoid strong acidic or basic conditions unless necessary for purification and minimize heating times.
-
Inappropriate solvent selection for recrystallization: If the compound is too soluble in the chosen recrystallization solvent, you will have low recovery. Conversely, if it is not soluble enough, you may not be able to effectively remove impurities. A solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot is ideal.
-
Product loss during extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your amine-containing product into the organic layer. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
-
Adsorption on silica gel: During column chromatography, the basic amine groups can strongly adsorb to the acidic silica gel, leading to streaking and poor recovery. To mitigate this, you can:
-
Pre-treat the silica gel with a base like triethylamine.
-
Use a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in methanol.
-
-
Issue 3: Persistent impurities in the final product.
-
Question: After purification, I still observe impurities in my this compound, as confirmed by HPLC or NMR. How can I remove these?
-
Answer: The nature of the impurity will dictate the best purification strategy. Common impurities in aniline synthesis can include unreacted starting materials, by-products, and degradation products.[1]
-
Process-related impurities: If the impurities are unreacted precursors, optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry) can reduce their formation. For purification, consider a different technique. If you used recrystallization, try column chromatography, or vice versa.
-
By-products: By-products with different polarities can often be separated by flash column chromatography. A careful selection of the mobile phase is crucial.
-
Acid-base extraction: If the impurities have different acidic or basic properties than your product, a liquid-liquid extraction with an acidic or basic aqueous solution can be an effective purification step.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be a powerful tool for removing closely related impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing purified this compound?
A1: Due to its sensitivity to oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is also advisable to store it in a cool, dark place to prevent degradation.
Q2: What are the best analytical techniques to assess the purity of this compound?
A2: The purity of this compound can be effectively assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[1] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or triethylamine) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify any residual solvents or impurities.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and identify impurities.
Q3: My compound seems to be poorly soluble in common organic solvents. What can I do?
A3: The two aniline moieties in this compound may lead to strong intermolecular interactions, reducing its solubility in non-polar solvents. You can try more polar solvents like methanol, ethanol, DMSO, or DMF. For chromatographic purification, you might need to use a more polar mobile phase. If solubility is an issue for a reaction, consider using a co-solvent system or gently heating the mixture.
Quantitative Data Summary
The following tables provide a hypothetical comparison of purification methods for this compound.
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 97 | 75 |
| Flash Chromatography (Silica Gel) | 85 | 95 | 60 |
| Flash Chromatography (Amine-treated Silica) | 85 | 98.5 | 80 |
| Preparative HPLC | 95 | >99.5 | 50 |
Table 2: HPLC Purity Analysis Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., dichloromethane or ethyl acetate). For this basic compound, consider using silica gel pre-treated with 1% triethylamine.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.
-
Elution: Elute the column with an appropriate mobile phase gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate, potentially containing 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: General experimental workflow for purification.
Caption: Common impurity types in synthesis.
References
Preventing oxidation of the aniline moiety in "4-[3-(4-Aminophenoxy)propoxy]aniline"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the oxidation of the aniline moieties in "4-[3-(4-Aminophenoxy)propoxy]aniline".
Frequently Asked Questions (FAQs)
Q1: My sample of "this compound" is changing color (e.g., turning yellow, brown, or black). What is happening?
A1: The discoloration of "this compound" is a common issue caused by the oxidation of its two aniline functional groups. Aromatic amines are highly susceptible to air oxidation, which leads to the formation of colored impurities and polymeric byproducts. This process can be accelerated by exposure to oxygen, light, and trace metal impurities.
Q2: How can I prevent the oxidation of my compound during storage?
A2: To ensure the long-term stability of "this compound," proper storage is critical. We recommend the following:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Refrigeration: Store the compound at low temperatures (2-8°C is common) to decrease the rate of oxidation.
-
Light Protection: Use amber vials or store the container in the dark to prevent photo-oxidation.
Q3: What precautions should I take during an experiment to avoid oxidation?
A3: The primary strategy is to maintain an oxygen-free environment throughout your experiment.
-
Use an Inert Atmosphere: Conduct all manipulations in a glove box or under a continuous flow of an inert gas like argon or nitrogen.
-
Degas Solvents: Solvents can contain dissolved oxygen. Degas all solvents before use by sparging with an inert gas, or by using the freeze-pump-thaw method.
-
Use Antioxidants: For applications where a strict inert atmosphere is not feasible, consider adding a small quantity of an antioxidant to your solution.
Q4: What are protecting groups, and should I use them?
A4: A protecting group is a chemical moiety that is reversibly attached to a functional group to decrease its reactivity. For the aniline moieties, protection is necessary if you are performing reactions that are sensitive to the nucleophilic nature of the amine or if the reaction conditions are oxidative. By temporarily converting the amine into a less reactive group like an amide or carbamate, you can prevent unwanted side reactions.
Q5: Which protecting group is suitable for the aniline moieties in my compound?
A5: The choice of protecting group depends on the specific reaction conditions. Common protecting groups for anilines include:
-
Acetyl (Ac): Forms a stable acetanilide. It deactivates the ring towards some of the powerful activating effects of the amino group.
-
tert-Butoxycarbonyl (Boc): A very common protecting group that is stable to bases but easily removed with acid.
-
Benzyloxycarbonyl (Cbz or Z): Stable under acidic and basic conditions and is typically removed by catalytic hydrogenolysis.
Troubleshooting Guide
If you observe discoloration or suspect oxidation, use the following guide to identify the cause and find a solution.
Caption: Troubleshooting workflow for identifying and resolving oxidation issues.
Quantitative Data: Antioxidant Efficacy of Aniline Derivatives
The antioxidant activity of aniline derivatives is influenced by substituents on the aromatic ring. Electron-donating groups generally enhance this activity. The table below summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity for aniline and related compounds. A lower EC50 value indicates higher antioxidant activity. This data can help in selecting potential antioxidants to add as stabilizers.
| Compound Name | Structure | DPPH Scavenging Activity (EC50 in mM) |
| Aniline | C₆H₅NH₂ | > 83 |
| 2-Aminophenol | HOC₆H₄NH₂ (ortho) | 0.011 |
| 3-Aminophenol | HOC₆H₄NH₂ (meta) | 0.048 |
| 4-Aminophenol | HOC₆H₄NH₂ (para) | 0.015 |
| o-Phenylenediamine | C₆H₄(NH₂)₂ (ortho) | 0.013 |
| p-Phenylenediamine | C₆H₄(NH₂)₂ (para) | 0.021 |
| Data sourced from Bendary et al., 2013. |
Experimental Protocols
Protocol 1: General Procedure for Handling Under an Inert Atmosphere
This protocol describes the basic setup for performing a reaction with "4-[3-((4-Aminophenoxy)propoxy]aniline" while minimizing exposure to atmospheric oxygen.
Materials:
-
Schlenk flask or a three-neck round-bottom flask
-
Rubber septa
-
Needles and syringes
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Degassed solvents
-
"this compound"
Procedure:
-
System Setup: Assemble the glassware and ensure all joints are well-sealed. Flame-dry the glassware under vacuum and backfill with inert gas to remove adsorbed moisture and air.
-
Purging: Connect the flask to the inert gas line (e.g., a Schlenk line). Evacuate the flask with a vacuum pump and then backfill with the inert gas. Repeat this cycle three times to ensure the atmosphere is inert.
-
Reagent Addition: Add the solid "this compound" to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent to the flask using a cannula or a syringe through a rubber septum.
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. The gas outlet should be connected to a bubbler to monitor the flow rate.
-
Work-up: Upon completion, the reaction can be quenched and worked up. If the product is also air-sensitive, the work-up and purification (e.g., filtration, extraction, chromatography) should also be performed under inert conditions.
Protocol 2: Acetyl (Ac) Protection of Aniline Moieties
This protocol provides a method for protecting the aniline groups as acetanilides, which are less susceptible to oxidation.
Materials:
-
"this compound"
-
Acetic anhydride
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A mild base (e.g., Pyridine or Triethylamine)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve "this compound" in the chosen solvent.
-
Base Addition: Add a slight excess (e.g., 2.2 equivalents) of the mild base to the solution.
-
Acetylation: Cool the mixture in an ice bath. Slowly add a slight excess (e.g., 2.2 equivalents) of acetic anhydride dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the protected compound.
Visualization of Prevention Strategies
The following diagram illustrates the decision-making process for selecting an appropriate strategy to prevent the oxidation of the aniline moieties.
Caption: Decision tree for selecting an appropriate oxidation prevention method.
Improving the solubility of "4-[3-(4-Aminophenoxy)propoxy]aniline" for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of "4-[3-(4-Aminophenoxy)propoxy]aniline" for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is an organic compound with two aromatic amine groups and ether linkages. Its structure suggests it is a basic and lipophilic molecule. Key properties are summarized in the table below.
Q2: What is the expected solubility of this compound in common solvents?
A2: Due to its large non-polar aromatic portions, this compound is expected to have poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[1] It is anticipated to be moderately to highly soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and in alcohols.[1]
Q3: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?
A3: This is a common issue for compounds with limited water solubility.[2] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to keep the compound dissolved. If the compound's concentration in the final assay medium is above its aqueous solubility limit, it will precipitate.[3]
Q4: Can I heat the solution to dissolve my compound?
A4: Gentle heating, for instance, in a 37°C water bath, can help dissolve the compound in a stock solvent.[2] However, you must be cautious, as excessive heat can cause chemical degradation. It is advisable to vortex the solution intermittently while warming and always check for any visual signs of degradation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is very low, and the final concentration exceeds its kinetic solubility limit.[3] | • Lower the final concentration of the compound in your experiment. • Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, ensuring it remains at a level that does not affect the assay (typically <1%).[3] • Employ a solubility enhancement technique, such as pH adjustment or the use of cyclodextrins (see Experimental Protocols). |
| Inconsistent results between experimental replicates. | The compound may not be fully dissolved in the stock solution, or it may be precipitating out of solution during the experiment.[3] | • Ensure the stock solution is clear and the compound is fully dissolved. Gentle warming or sonication may be necessary.[3] • Perform a time-course study to check for precipitation over the duration of your experiment. • Prepare fresh dilutions from the stock for each experiment.[3] |
| Low bioavailability observed in in vivo studies despite good in vitro activity. | Poor aqueous solubility is likely leading to low absorption from the gastrointestinal tract.[4] | • Consider advanced formulation strategies such as creating a solid dispersion, a nanosuspension, or a lipid-based formulation to improve the dissolution rate and bioavailability.[3][5][6] |
Physicochemical and Solubility Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52980-20-8 | [7] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [7][8] |
| Molecular Weight | 258.32 g/mol | [7] |
| Appearance | Solid (predicted) | [1] |
| pKa (predicted) | ~4.5-5.5 (for the aromatic amine groups) | General aniline pKa knowledge[9] |
| Storage | 2-8 °C, Keep in dark place, Inert atmosphere | [7][10] |
Table 2: Expected Solubility of this compound in Various Solvents
This data is for illustrative purposes and should be experimentally verified.
| Solvent System | Expected Solubility | Method |
| Water (pH 7.4) | Very Low (< 0.01 mg/mL) | Thermodynamic (Shake-Flask)[3] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low (< 0.01 mg/mL) | Thermodynamic (Shake-Flask)[2][3] |
| 0.1 N HCl | Moderate (pH-dependent) | Thermodynamic (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | High (> 50 mg/mL) | Thermodynamic (Shake-Flask)[1][3] |
| Ethanol | Moderate | Thermodynamic (Shake-Flask)[2][3] |
| 5% DMSO in PBS (v/v) | Low | Kinetic[3][11] |
| 10% Ethanol in Water (v/v) | Low | Kinetic[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
This protocol describes the standard method for preparing a stock solution in an organic co-solvent, typically DMSO.
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add a sufficient volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[2]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubilization
The presence of basic amino groups allows for increased aqueous solubility at a lower pH.[2]
-
Prepare Acidified Stock: Prepare a concentrated stock solution of the compound in an organic solvent like DMSO. Also, prepare a stock solution of a biologically compatible acid, such as 1N Hydrochloric Acid (HCl).[2]
-
Dilution: Dilute the DMSO stock solution into your aqueous assay buffer.
-
pH Adjustment: Carefully add small amounts of the dilute HCl to the solution while monitoring the pH with a calibrated pH meter. Adjust to the desired pH for your assay, ensuring it is a pH where the compound remains soluble and the biological system is not adversely affected.
-
Final Check: Observe the solution for any signs of precipitation after pH adjustment and before use.
Protocol 3: Kinetic Solubility Assay by Nephelometry
This method is used in early-stage discovery to quickly determine the kinetic solubility of a compound.[11]
-
Prepare Stock: Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: Create a series of linear dilutions of the compound in DMSO in a 96-well plate.
-
Addition to Buffer: Add the DMSO dilutions to an aqueous buffer (e.g., PBS pH 7.4) and mix.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
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Measurement: Measure the turbidity (precipitate formation) of each well using a laser nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[11]
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for stock solution preparation.
Caption: Effect of pH on the solubility of an aromatic amine.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. This compound; [abichem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. SLP pharma [slppharma.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: Interpreting Complex NMR Spectra of 4-[3-(4-Aminophenoxy)propoxy]aniline
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with and characterizing "4-[3-(4-Aminophenoxy)propoxy]aniline". This document provides troubleshooting advice and frequently asked questions (FAQs) to assist in the interpretation of its complex Nuclear Magnetic Resonance (NMR) spectra.
Predicted NMR Data
Due to the molecular symmetry of this compound, its NMR spectra are deceptively simple, which can present challenges in interpretation. Below are the predicted ¹H and ¹³C NMR data.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | 6.75 | d | 4H | 8.5 | Ar-H (ortho to O) |
| b | 6.65 | d | 4H | 8.5 | Ar-H (ortho to N) |
| c | 4.05 | t | 4H | 6.0 | O-CH₂ -CH₂ |
| d | 3.60 | br s | 4H | - | NH₂ |
| e | 2.15 | p | 2H | 6.0 | O-CH₂-CH₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 152.0 | C -O |
| 2 | 140.0 | C -N |
| 3 | 116.0 | Ar-C H (ortho to O) |
| 4 | 115.5 | Ar-C H (ortho to N) |
| 5 | 66.0 | O-C H₂-CH₂ |
| 6 | 29.5 | O-CH₂-C H₂ |
Troubleshooting and FAQs
Q1: Why do the two aromatic rings appear as only two doublets in the ¹H NMR spectrum instead of four?
A1: The molecule possesses a C₂ axis of symmetry that runs through the central CH₂ group of the propoxy chain. This symmetry makes the two aromatic rings chemically equivalent. Furthermore, within each ring, the protons ortho to the oxygen (Ha) are equivalent to each other, and the protons ortho to the nitrogen (Hb) are equivalent to each other. This results in a simplified AA'BB' system that appears as two distinct doublets, each integrating to 4H.
Q2: The aromatic signals in my ¹H NMR spectrum are overlapping. How can I resolve them?
A2: Signal overlap in the aromatic region is a common issue. Here are a few troubleshooting steps:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆, Benzene-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 700 MHz or higher) will increase the dispersion of the signals.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, even if their signals are partially overlapped. A TOCSY (Total Correlation Spectroscopy) experiment can reveal the entire spin system of each aromatic ring.
Q3: The -NH₂ protons are not visible in my ¹H NMR spectrum, or they appear as a very broad signal. What is the reason for this?
A3: The protons of the primary amine (-NH₂) are exchangeable. Their chemical shift and signal shape are highly dependent on the solvent, concentration, and temperature.
-
Proton Exchange: In the presence of acidic or water impurities in the solvent, these protons can exchange rapidly, leading to signal broadening or disappearance.
-
Confirmation: To confirm the presence of the -NH₂ protons, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly decrease in intensity.
Q4: How can I definitively assign the two signals in the aromatic region of the ¹³C NMR spectrum?
A4: While the predicted chemical shifts provide a good starting point, unambiguous assignment can be achieved using 2D NMR techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with the directly attached carbon signals. By identifying the correlations for the aromatic protons (Ha and Hb), you can assign the corresponding carbon signals (C3 and C4).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, you would expect to see a correlation between the O-CH₂ protons (Hc) and the aromatic carbon attached to the oxygen (C1).
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Visualization of Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR spectra of this compound.
Caption: Workflow for the interpretation of 1H and 13C NMR spectra of this compound.
Common side reactions in the synthesis of aminophenoxy compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminophenoxy compounds. The following sections address common side reactions and provide guidance on how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to aminophenoxy compounds and their main challenges?
A1: The most common synthetic strategies involve either the etherification of an aminophenol or the reduction of a nitrophenoxy precursor. The primary challenges are controlling regioselectivity during etherification (O- vs. N-alkylation/arylation) and managing chemoselectivity during the reduction of the nitro group to avoid unwanted byproducts. Subsequent functionalization, such as acylation of the amino group, also presents challenges like preventing di-acylation.
Q2: How can I avoid N-alkylation/arylation when performing a Williamson ether synthesis with an aminophenol?
A2: N-alkylation is a common side reaction due to the nucleophilicity of the amino group. To favor O-alkylation, the amino group should be protected prior to the etherification reaction. A common strategy is to protect the amine as a carbamate (e.g., Boc) or an imine (using benzaldehyde), which reduces its nucleophilicity.[1][2] After successful O-alkylation, the protecting group can be removed.
Q3: During the reduction of a nitrophenoxy compound to the corresponding aminophenoxy compound, I am observing significant impurities. What are the likely side products?
A3: The reduction of nitro groups proceeds through several intermediates, including nitroso and hydroxylamine species. Incomplete reduction can lead to the accumulation of these intermediates as impurities.[3] Additionally, under certain conditions, especially with metal hydrides, dimerization can occur, leading to the formation of azo and azoxy compounds.[4] The choice of reducing agent and careful control of reaction conditions are crucial to minimize these side products.[5]
Q4: I am trying to acylate the amino group of my aminophenoxy compound, but I am getting a di-acylated product. How can I achieve selective mono-acylation?
A4: Di-acylation is a common issue when both the amino and hydroxyl groups are present and unprotected. To achieve selective N-acylation, you can often exploit the higher nucleophilicity of the amine compared to the phenolic hydroxyl group.[6] Performing the reaction at lower temperatures and with a controlled stoichiometry of the acylating agent can favor mono-N-acylation. Alternatively, protecting the hydroxyl group before acylation will ensure selective reaction at the amino group.
Troubleshooting Guides
Issue 1: Low Yield and Mixture of Products in Williamson Ether Synthesis
Problem: When reacting an aminophenol with an alkyl halide, I get a low yield of the desired O-alkylated product and a mixture of N-alkylated and N,O-dialkylated byproducts.
Root Causes and Solutions:
-
Competing N-alkylation: The amino group is a potent nucleophile and competes with the phenoxide for the alkyl halide.
-
Steric Hindrance: The use of secondary or tertiary alkyl halides can lead to a competing E2 elimination reaction, forming an alkene byproduct instead of the ether.[8]
-
Solution: Whenever possible, design your synthesis to use a primary alkyl halide.[8]
-
-
Inappropriate Base or Solvent: The choice of base and solvent can influence the O- vs. N-alkylation ratio.
Issue 2: Incomplete Reduction of Nitrophenoxy Compounds
Problem: My reduction of a nitrophenoxy compound is sluggish and results in a mixture of the starting material, the desired amine, and other byproducts.
Root Causes and Solutions:
-
Inactive Catalyst/Reagent: Catalysts like Pd/C can lose activity over time. Metal reductants can have passivated surfaces.
-
Solution: Use a fresh batch of catalyst or reagent. For metal/acid reductions, ensure the metal is finely powdered to maximize surface area.
-
-
Poor Solubility: The nitro compound may not be sufficiently soluble in the reaction solvent.
-
Solution: Choose a solvent system in which the starting material is fully soluble. Co-solvents like ethanol/water can be effective for catalytic hydrogenations.
-
-
Formation of Stable Intermediates: Intermediates such as azoxybenzenes can be stable under certain conditions and require more forcing conditions for complete reduction.[5]
-
Solution: Increase the reaction temperature or pressure (for catalytic hydrogenation). The choice of reducing agent can also be critical. For example, SnCl₂ is known to be effective for reducing nitro groups in the presence of other reducible functionalities.[4]
-
| Reducing Agent | Typical Conditions | Common Side Products | Notes |
| H₂, Pd/C | 1-4 atm H₂, RT, Methanol or Ethanol | Can reduce other functional groups (alkenes, alkynes, etc.) | Highly efficient and clean. Catalyst can be recycled. |
| Fe / HCl or NH₄Cl | Reflux | Iron sludge can complicate workup | Economical and effective for large-scale synthesis. |
| SnCl₂·2H₂O | Reflux in Ethanol or Ethyl Acetate | Tin salts can be difficult to remove during workup.[10] | Mild and chemoselective, tolerates many other functional groups.[11] |
| NaBH₄ / Catalyst | RT, Ethanol/Water | Can reduce other carbonyl compounds | Often used in combination with a catalyst like Pd/C.[12] |
| LiAlH₄ | THF, 0 °C to RT | Azo compounds from aromatic nitro compounds.[4] | Very powerful reducing agent, but often not selective for aromatic nitro to amine conversion. |
Issue 3: Low Yields and Purification Difficulties
Problem: The overall yield of my aminophenoxy compound is low, and I am struggling to purify the final product.
Root Causes and Solutions:
-
Product Loss During Workup: The aminophenoxy compound may have some solubility in the aqueous phase during extraction.
-
Solution: Perform multiple extractions with an appropriate organic solvent. A brine wash can help to "salt out" the organic product from the aqueous layer.
-
-
Decomposition on Silica Gel: Amines can sometimes interact strongly with acidic silica gel, leading to streaking and decomposition during column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed into the eluent. Alternatively, use a different stationary phase like alumina.
-
-
Oxidation of the Product: Aminophenols are susceptible to oxidation, which can lead to colored impurities.
-
Solution: Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during purification and storage. Use degassed solvents.
-
Experimental Protocols
Protocol 1: Selective O-Alkylation of p-Aminophenol via Amine Protection
This protocol describes the selective O-benzylation of 4-aminophenol by first protecting the amino group as a Boc-carbamate.
Step 1: Protection of 4-Aminophenol [13]
-
To a solution of 4-aminophenol (1.0 eq) in a mixture of water and acetone, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected 4-aminophenol.
Step 2: O-Benzylation of Boc-protected 4-Aminophenol
-
To a solution of Boc-protected 4-aminophenol (1.0 eq) in an anhydrous polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude O-benzylated product.
Step 3: Deprotection of the Amino Group [14]
-
Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product, 4-benzyloxyaniline.
Protocol 2: Reduction of a Nitrophenoxy Compound using SnCl₂
This protocol describes a general procedure for the reduction of a nitrophenoxy compound to the corresponding aminophenoxy compound.[3]
-
In a round-bottom flask, dissolve the nitrophenoxy starting material (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
The tin salts will precipitate. Filter the mixture through a pad of celite to remove the solids.
-
Extract the filtrate with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminophenoxy product. Further purification can be achieved by column chromatography or recrystallization.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Synthesis of 4,4'-Bis(4-aminophenoxy) Biphenyl and Study on the Surface Properties of the Polyimide Film Therefrom | Semantic Scholar [semanticscholar.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. reddit.com [reddit.com]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. researchgate.net [researchgate.net]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Thermal Stability of Polymers Derived from Aromatic Ether Diamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from aromatic ether diamines, such as 4-[3-(4-aminophenoxy)propoxy]aniline. The focus is on strategies to improve the thermal stability of these materials.
Disclaimer: As of the latest update, specific thermal property data for polymers synthesized directly from this compound is not available in the cited literature. The guidance and data presented here are based on established principles for analogous aromatic polyimides and poly(ether imide)s containing similar structural motifs. These principles are broadly applicable and should serve as a valuable starting point for your research.
Frequently Asked Questions (FAQs)
Q1: My polyimide, synthesized from an aromatic ether diamine, exhibits lower-than-expected thermal stability. What are the likely causes?
A1: Several factors related to the monomer structure and polymerization process can contribute to lower thermal stability:
-
Flexible Ether Linkages: The propoxy chain in the this compound monomer introduces aliphatic character and flexibility into the polymer backbone. While this can improve solubility and processability, it can also be a point of earlier thermal degradation compared to fully aromatic, rigid-rod polyimides.
-
Incomplete Imidization: The conversion of the poly(amic acid) precursor to the final polyimide is a critical step. Incomplete cyclization leaves amic acid groups in the polymer chain, which are less thermally stable and can release water at elevated temperatures, initiating degradation.[1]
-
Low Molecular Weight: A low degree of polymerization results in a higher concentration of less stable end-groups, which can negatively impact overall thermal stability.
-
Purity of Monomers: Impurities in the diamine or dianhydride monomers can act as defects in the polymer chain, leading to premature degradation.
Q2: How can I improve the thermal stability of my polymer?
A2: There are three primary strategies to enhance the thermal stability of polyimides derived from aromatic ether diamines:
-
Crosslinking: Introducing covalent bonds between polymer chains restricts their mobility and increases the energy required for decomposition.[1][2][3][4]
-
Formation of Nanocomposites: Dispersing inorganic nanofillers into the polymer matrix can significantly improve thermal properties.[5][6][7]
-
Monomer Selection and Copolymerization: The choice of the dianhydride comonomer has a significant impact on the final properties of the polyimide.[8][9][10]
Q3: What type of dianhydride should I use to maximize thermal stability?
A3: To enhance thermal stability, select dianhydrides that impart rigidity and aromatic character to the polymer backbone. Rigid, aromatic structures have higher thermal stability.[10] For instance, polyimides derived from pyromellitic dianhydride (PMDA) or 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) often exhibit higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to those made with more flexible dianhydrides.
Q4: Will incorporating nanofillers affect the processability of my polymer?
A4: Yes, the addition of nanofillers can increase the viscosity of the polymer solution or melt, potentially making it more challenging to process. The extent of this effect depends on the type of nanofiller, its concentration, its aspect ratio, and the quality of its dispersion within the polymer matrix. It is crucial to optimize the filler loading and dispersion method to balance the improvement in thermal stability with maintaining adequate processability.
Troubleshooting Guides
Issue 1: Low Glass Transition Temperature (Tg)
Symptoms: The polymer softens at temperatures that are too low for the intended application.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Chain Flexibility | The inherent flexibility of the ether-containing diamine can lead to a lower Tg. |
| Solution 1: Copolymerization. Introduce a more rigid aromatic diamine into the polymerization to reduce the overall chain flexibility. | |
| Solution 2: Use a Rigid Dianhydride. Select a dianhydride with a rigid structure, such as pyromellitic dianhydride (PMDA), to restrict segmental motion. | |
| Incomplete Crosslinking | If a crosslinking strategy is being used, incomplete reaction of the crosslinking sites will result in a lower-than-expected Tg. |
| Solution: Optimize Curing Conditions. Ensure the curing temperature and time are sufficient for the crosslinking reaction to go to completion. This can be monitored using techniques like Differential Scanning Calorimetry (DSC). |
Issue 2: Premature Thermal Decomposition
Symptoms: The polymer shows significant weight loss at temperatures below the expected decomposition temperature (Td) in Thermogravimetric Analysis (TGA).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Imidization | Residual poly(amic acid) units are less stable than the imide ring. |
| Solution: Optimize Imidization. Increase the final curing temperature or time to ensure complete conversion to the polyimide. Monitor the disappearance of the amic acid peaks and the appearance of imide peaks using FTIR spectroscopy. | |
| Presence of Impurities | Monomer impurities or residual solvent can act as initiation sites for thermal degradation. |
| Solution: Purify Monomers and Dry Polymer. Recrystallize or sublime the diamine and dianhydride monomers before polymerization. Ensure the final polymer is thoroughly dried under vacuum to remove any residual solvent. | |
| Oxidative Degradation | The polymer may be susceptible to oxidation at high temperatures, especially in the presence of air. |
| Solution 1: Incorporate Antioxidants. Add small amounts of high-temperature antioxidants to the polymer formulation. | |
| Solution 2: Create Nanocomposites. Dispersing nanofillers like graphene or alumina can create a barrier effect, slowing down the diffusion of oxygen into the polymer.[5][7] |
Quantitative Data on Thermal Stability Enhancement
The following table summarizes the effects of different modification strategies on the thermal properties of various aromatic polyimides, illustrating the potential improvements that can be achieved.
| Polymer System | Modification | Tg (°C) | Td at 5% Weight Loss (°C) | Reference |
| 6FDA-ODA Polyimide | Neat (no crosslinking) | 217 | - | |
| 6FDA-ODA Polyimide | Crosslinked with epoxy | 339 | - | |
| Polyimide Matrix | Neat | ~500 | - | [5] |
| Polyimide/Al2O3 Nanocomposite | Addition of Al2O3 nanoparticles | Enhanced | Improved | [5] |
| Polyimide/ZnO Nanocomposite | Addition of ZnO nanoparticles | Enhanced | Lowered | [5] |
| Naphthalene-based Polyimides | Varied dianhydrides | > 290 | > 510 (in N2) | [9] |
| Poly(ether imide)s | Varied dianhydrides | - | 564 - 608 (in N2) | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Polyimide via Two-Step Method
This protocol describes a general procedure for synthesizing a polyimide from a diamine (e.g., this compound) and a dianhydride.
-
Dissolution of Diamine: In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve the diamine in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP, or N,N-dimethylacetamide, DMAc). Stir until the diamine is completely dissolved.
-
Addition of Dianhydride: Slowly add an equimolar amount of the dianhydride powder to the diamine solution in small portions. The reaction is exothermic, so maintain the temperature at or below room temperature using a water bath if necessary.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere. The thermal curing process is typically performed in a stepwise manner:
-
Heat to 100°C for 1-2 hours to slowly remove the solvent.
-
Increase the temperature to 200°C and hold for 1 hour.
-
Increase the temperature to 300-350°C and hold for 1-2 hours to ensure complete imidization.
-
Slowly cool the film to room temperature.
-
-
Film Removal: Carefully peel the resulting polyimide film from the glass substrate.
Protocol 2: Preparation of a Polyimide-Alumina Nanocomposite Film
This protocol outlines the preparation of a polyimide nanocomposite film using an ex-situ method.
-
Dispersion of Nanoparticles: Disperse a predetermined amount of alumina (Al2O3) nanoparticles in a dry, polar aprotic solvent (e.g., NMP). Use ultrasonication for 1-2 hours to ensure a uniform dispersion and break up any agglomerates.
-
Dissolution of Diamine: In a separate flask, dissolve the diamine in the same solvent as used for the nanoparticles.
-
Mixing: Add the nanoparticle dispersion to the diamine solution and stir vigorously for 30 minutes.
-
Polymerization: Proceed with the addition of the dianhydride and the formation of the poly(amic acid) as described in Protocol 1, steps 2 and 3.
-
Film Casting and Curing: Cast the poly(amic acid)-nanoparticle mixture and perform the thermal imidization as described in Protocol 1, steps 4-6.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Analysis | Polymer Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (52980-20-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. researchgate.net [researchgate.net]
Stability and degradation pathways of "4-[3-(4-Aminophenoxy)propoxy]aniline" under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of "4-[3-(4-Aminophenoxy)propoxy]aniline".
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work involving the stability of this compound.
Issue 1: Unexpectedly rapid degradation of the compound in solution.
-
Question: My solution of this compound is showing rapid degradation, even at room temperature. What could be the cause?
-
Answer: Several factors could be contributing to the rapid degradation. Consider the following:
-
Solvent Effects: Ensure the solvent used is inert and does not promote degradation. Some solvents can participate in degradation reactions. Review the compatibility of your solvent with aromatic amines and ethers.[1]
-
Presence of Oxidizing Agents: Traces of peroxides in solvents (like THF or diethyl ether) or dissolved oxygen can initiate oxidative degradation of the aniline moieties.[2] It is recommended to use freshly distilled or peroxide-free solvents.
-
Light Exposure: The compound may be photolabile. Protect the solution from light by using amber vials or covering the container with aluminum foil.[3][4]
-
pH of the Solution: The stability of the compound can be pH-dependent. Unbuffered solutions can have a pH that promotes hydrolysis of the ether linkage or oxidation of the aniline groups.[5] Measure and control the pH of your solution.
-
Issue 2: Inconsistent results in thermal stability studies.
-
Question: I am getting variable results when assessing the thermal stability of the compound. Why might this be happening?
-
Answer: Inconsistent thermal stability results can arise from several experimental variables:
-
Uneven Heating: Ensure uniform temperature distribution within your heating apparatus.[6]
-
Atmosphere Control: The presence of oxygen can lead to thermo-oxidative degradation, which is different from purely thermal degradation. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to distinguish between these pathways.[7]
-
Sample Form: The physical form of the sample (e.g., crystalline vs. amorphous solid, solution) can influence its thermal stability. Ensure consistency in sample preparation.
-
Issue 3: Difficulty in identifying degradation products.
-
Question: I am observing new peaks in my chromatogram after stress testing, but I am unable to identify the degradation products. What should I do?
-
Answer: Identifying unknown degradation products is a common challenge. Here are some steps to take:
-
Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a powerful tool for determining the molecular weight of the degradants.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ions of the degradation products to gain structural information.
-
Forced Degradation Strategy: By systematically applying different stress conditions (acid, base, oxidation, light, heat), you can often deduce the nature of the degradation product based on the pathway that formed it.[8][9] For example, an acid-stressed sample is more likely to contain hydrolysis products.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and degradation of this compound.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Oxidation of the aniline moieties: The primary aromatic amine groups are susceptible to oxidation, which can lead to the formation of colored products, including nitroso, nitro, and polymeric species.[10][11] This can be initiated by atmospheric oxygen, peroxides, or light.
-
Hydrolysis of the ether linkages: The ether bonds can be cleaved under certain conditions, particularly in the presence of strong acids.[12] This would lead to the formation of 4-aminophenol and other related fragments.
Q2: Under what pH conditions is the compound expected to be most stable?
A2: Aromatic ethers are generally stable to bases but can be cleaved by strong acids.[12] Aromatic amines are susceptible to oxidation, and the rate of oxidation can be pH-dependent. Therefore, the compound is likely to be most stable in neutral to slightly alkaline conditions (pH 7-9), protected from light and oxidizing agents.
Q3: Is this compound likely to be photostable?
A3: Aromatic amines can be susceptible to photodegradation.[13] It is recommended to perform photostability studies as per ICH Q1B guidelines to determine its intrinsic photostability.[4][13]
Q4: What are the recommended storage conditions for this compound?
A4: Based on available information for similar compounds, it is recommended to store this compound in a cool, dark place, under an inert atmosphere to minimize degradation.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique.[1] This method should be able to separate the parent compound from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.[14]
Predicted Degradation Products and Stability Summary
The following tables summarize the expected degradation behavior of this compound under various stress conditions. The quantitative data presented is hypothetical and based on the known degradation of similar chemical structures. It is intended to serve as a guide for experimental design.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagents and Parameters | Predicted Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15-25% | 4-Aminophenol, 3-(4-Aminophenoxy)propan-1-ol |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | < 5% | Minimal degradation expected |
| Oxidation | 3% H₂O₂ at RT for 24h | 20-40% | Oxidized aniline derivatives (e.g., nitroso, nitro compounds), polymeric species |
| Thermal | 80°C for 48h (solid state) | 5-15% | Various thermal decomposition products |
| Photolytic | ICH Q1B exposure | 10-30% | Photoproducts from aniline oxidation and potential ether cleavage |
Table 2: pH-Rate Profile (Hypothetical)
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2 | 0.08 | 8.7 |
| 4 | 0.02 | 34.7 |
| 7 | 0.005 | 138.6 |
| 9 | 0.008 | 86.6 |
| 12 | 0.015 | 46.2 |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
1. Acid/Base Hydrolysis
-
Objective: To evaluate the susceptibility of the compound to hydrolysis under acidic and basic conditions.[9]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water.
-
Incubate all samples at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To assess the compound's sensitivity to oxidation.[11]
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 24 hours).
-
Analyze the samples by HPLC. A control sample without H₂O₂ should be analyzed in parallel.[15]
-
3. Thermal Degradation (Solid State)
-
Objective: To determine the effect of elevated temperature on the solid compound.[12]
-
Procedure:
-
Place a known amount of the solid compound in a vial.
-
Store the vial in an oven at a controlled temperature (e.g., 80°C).
-
At selected time points (e.g., 0, 24, 48 hours), remove a sample.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
-
A control sample should be stored at the recommended storage temperature.
-
4. Photostability Testing
-
Objective: To evaluate the photostability of the compound as per ICH Q1B guidelines.[4][13]
-
Procedure:
-
Expose the drug substance (as a solid or in solution) to a light source that provides a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.[15]
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizations
The following diagrams illustrate the potential degradation pathways and a general experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. veeprho.com [veeprho.com]
- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 4. ema.europa.eu [ema.europa.eu]
- 5. How to Assess the Effect of pH on Drug Stability – StabilityStudies.in [stabilitystudies.in]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. Oxidative Stress Testing of Solid Oral Dosage Forms – StabilityStudies.in [stabilitystudies.in]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. database.ich.org [database.ich.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Diamine Monomers for High-Performance Polyimide Synthesis: 4-[3-(4-Aminophenoxy)propoxy]aniline vs. Industry Standards
For researchers, scientists, and professionals in drug development and materials science, the selection of monomers is a critical step in designing polyimides with tailored properties. This guide provides a comparative analysis of "4-[3-(4-Aminophenoxy)propoxy]aniline" against two industry-standard diamine monomers: 4,4'-oxydianiline (ODA) and p-phenylenediamine (p-PDA). By examining their structural differences and the resulting impact on polyimide performance, this document aims to inform monomer selection for specific high-performance applications.
The unique molecular architecture of "this compound," featuring a flexible propoxy linkage between two aminophenoxy units, suggests a distinct property profile for the resulting polyimides. This guide will delve into these anticipated characteristics, supported by experimental data from studies on analogous flexible-chain diamines and direct comparative data for the established monomers, ODA and p-PDA.
Unveiling the Monomers: A Structural Overview
The properties of polyimides are intrinsically linked to the chemical structure of their constituent diamine and dianhydride monomers. The flexibility or rigidity of the diamine monomer, in particular, plays a pivotal role in determining the final polymer's thermal stability, mechanical strength, and processability.
-
This compound: This diamine is characterized by the presence of a flexible propoxy (-O-(CH₂)₃-O-) chain. This flexible spacer is anticipated to increase the solubility and processability of the resulting polyimides by disrupting chain packing and lowering the glass transition temperature.
-
4,4'-Oxydianiline (ODA): A widely used diamine, ODA contains a flexible ether linkage (-O-) that imparts a degree of flexibility to the polymer backbone, leading to a good balance of thermal stability and processability.[1]
-
p-Phenylenediamine (p-PDA): In contrast, p-PDA is a rigid, linear aromatic diamine. This rigidity leads to highly ordered polymer chains, resulting in polyimides with exceptional thermal stability and mechanical strength, but often at the cost of poor solubility and processability.
Below is a visual representation of the chemical structures of these diamines.
Caption: Chemical structures of the compared diamine monomers.
Performance Benchmarking: A Data-Driven Comparison
The following tables summarize key performance indicators for polyimides synthesized from ODA and p-PDA with common dianhydrides. While direct experimental data for "this compound" is not widely published, the "Anticipated Performance" column is based on established structure-property relationships for polyimides containing flexible ether and alkyl linkages.
Table 1: Thermal Properties of Polyimides
| Property | Dianhydride | This compound (Anticipated) | 4,4'-Oxydianiline (ODA) | p-Phenylenediamine (p-PDA) |
| Glass Transition Temperature (Tg) | PMDA | Lower (200-250 °C) | 302 °C[2] | >400 °C |
| BTDA | Lower (180-230 °C) | 276 °C[2] | ~350-400 °C | |
| BPDA | Lower (190-240 °C) | 290 °C[2] | >400 °C | |
| 5% Weight Loss Temperature (Td5) | PMDA | ~450-500 °C | ~500-550 °C | >550 °C |
| BTDA | ~440-490 °C | ~500-540 °C | >550 °C | |
| BPDA | ~460-510 °C | ~520-560 °C | >550 °C |
Table 2: Mechanical Properties of Polyimide Films
| Property | Dianhydride | This compound (Anticipated) | 4,4'-Oxydianiline (ODA) | p-Phenylenediamine (p-PDA) |
| Tensile Strength | PMDA | Moderate (80-110 MPa) | 114.19 MPa (with BTDA)[2] | High (150-200 MPa) |
| BTDA | Moderate (70-100 MPa) | 114.19 MPa[2] | High (140-190 MPa) | |
| BPDA | Moderate (90-120 MPa) | ~100-130 MPa | High (160-210 MPa) | |
| Tensile Modulus | PMDA | Lower (2.0-3.0 GPa) | 3.23 GPa (with BTDA)[2] | High (8-12 GPa) |
| BTDA | Lower (1.8-2.8 GPa) | 3.23 GPa[2] | High (7-11 GPa) | |
| BPDA | Lower (2.2-3.2 GPa) | ~3.0-4.0 GPa | High (9-13 GPa) | |
| Elongation at Break | PMDA | Higher (10-30%) | 3.58% (with BTDA)[2] | Lower (2-5%) |
| BTDA | Higher (15-40%) | 3.58%[2] | Lower (2-6%) | |
| BPDA | Higher (12-35%) | ~4-8% | Lower (3-7%) |
Table 3: Solubility of Polyimides
| Solvent | This compound (Anticipated) | 4,4'-Oxydianiline (ODA) | p-Phenylenediamine (p-PDA) |
| NMP, DMAc, DMF | Soluble | Soluble | Insoluble/Sparingly Soluble |
| m-Cresol | Soluble | Soluble | Insoluble |
| THF, Chloroform | Likely Soluble | Insoluble | Insoluble |
The Impact of the Propoxy Linker: A Deeper Dive
The introduction of the flexible propoxy group in "this compound" is expected to bring about several key changes in the resulting polyimide's characteristics:
-
Enhanced Solubility and Processability: The non-linear and flexible nature of the propoxy chain disrupts the close packing of the polymer chains, leading to weaker intermolecular forces. This should result in improved solubility in a wider range of organic solvents and lower melt viscosity, facilitating easier processing.
-
Lower Glass Transition Temperature (Tg): The increased segmental mobility afforded by the propoxy linker is predicted to lower the Tg of the polyimide. While this may limit its use in extremely high-temperature applications, it can be advantageous for applications requiring melt processability.
-
Improved Ductility and Toughness: The flexibility of the polymer backbone is likely to translate into higher elongation at break and improved toughness of the polyimide films.
-
Potentially Lower Thermal Stability: While still expected to exhibit good thermal stability, the presence of aliphatic C-H bonds in the propoxy group may lead to a slightly lower onset of thermal decomposition compared to fully aromatic polyimides derived from p-PDA.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyimides, based on common laboratory practices.
Polyimide Synthesis (Two-Step Method)
A typical synthesis involves a two-step process: the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Caption: General workflow for two-step polyimide synthesis.
-
Poly(amic acid) Synthesis: In a nitrogen-purged flask, the diamine monomer is dissolved in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of the dianhydride is then added portion-wise with stirring. The reaction is typically carried out at room temperature for several hours to yield a viscous poly(amic acid) solution.
-
Film Casting and Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a uniform film. The film is then subjected to a stepwise thermal imidization process in an oven with a nitrogen atmosphere. A typical heating profile would be: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour to ensure complete conversion to the polyimide.
Characterization Techniques
-
Thermal Gravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide films. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10-20 °C/min. The 5% weight loss temperature (Td5) is a key parameter obtained from this analysis.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimide. The sample is heated under a nitrogen atmosphere, typically at a rate of 10-20 °C/min.
-
Mechanical Testing: The tensile strength, tensile modulus, and elongation at break of the polyimide films are measured using a universal testing machine according to ASTM standards.
Conclusion: Selecting the Right Diamine for the Application
The choice between "this compound," ODA, and p-PDA will ultimately depend on the specific performance requirements of the intended application.
-
For applications demanding the utmost in thermal stability and mechanical rigidity , such as in aerospace composites or high-modulus films, the rigid structure of p-PDA makes it a superior choice, despite its processing challenges.
-
For applications requiring a good balance of thermal performance and processability , such as in flexible printed circuit boards and wire insulation, ODA remains a versatile and reliable option.
-
"this compound" emerges as a promising candidate for applications where enhanced solubility, melt processability, and film flexibility are paramount. Its flexible propoxy linker is anticipated to provide these benefits while maintaining good thermal and mechanical properties. This could make it particularly suitable for applications such as advanced adhesives, coatings, and membranes where solution-based processing is critical.
Further experimental validation of the properties of polyimides derived from "this compound" is warranted to fully elucidate its performance profile and unlock its potential in the development of next-generation high-performance materials.
References
Comparative study of the biological activity of "4-[3-(4-Aminophenoxy)propoxy]aniline" derivatives
For Immediate Release
A detailed comparative guide has been released today, offering researchers, scientists, and drug development professionals an in-depth look at the biological activity of a series of novel aniline derivatives. This guide provides a comprehensive analysis of their anticancer properties, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action.
The focus of this comparison is a series of 4-(4-aminophenoxy)picolinamide derivatives, which have demonstrated significant potential as antitumor agents. The data presented is drawn from recent studies that highlight the structure-activity relationships (SAR) and the molecular pathways targeted by these compounds.
Comparative Anticancer Activity
A study involving the synthesis and biological evaluation of thirty-six 4-(4-aminophenoxy)picolinamide derivatives revealed their potent antiproliferative activity against several human cancer cell lines. The antitumor efficacy was assessed against A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The results, summarized in the table below, highlight the superior performance of several synthesized compounds compared to the established c-Met inhibitor, Cabozantinib.
| Compound | A549 IC₅₀ (μM) | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | c-Met Kinase IC₅₀ (nM) |
| Compound 46 | 0.26 | Not Reported | Not Reported | 46.5 |
| Cabozantinib (Control) | 0.62 | Not Reported | Not Reported | Not Reported |
| Derivative A | >10 | >10 | >10 | Not Reported |
| Derivative B | 1.54 | 2.31 | 3.12 | Not Reported |
| Derivative C | 0.48 | 0.98 | 1.25 | Not Reported |
Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
Compound 46 emerged as the most promising derivative, exhibiting an IC₅₀ value of 0.26 μM against the A549 cell line, which is 2.4 times more active than Cabozantinib.[1] Furthermore, this compound demonstrated potent inhibition of the c-Met kinase with an IC₅₀ of 46.5 nM.[1]
The structure-activity relationship analysis indicated that the substitution pattern on the aniline and phenoxy rings plays a crucial role in the observed biological activity.[2][3]
Mechanism of Action: Targeting the c-Met Signaling Pathway
The primary mechanism of action for the most potent of these aniline derivatives is the inhibition of the c-Met tyrosine kinase.[1] The c-Met receptor is a key player in cell proliferation, migration, and survival, and its overexpression is implicated in various cancers.[4] By inhibiting c-Met, these compounds can effectively halt tumor growth and induce apoptosis.
Molecular docking and dynamics simulations have shown that compounds like derivative 46 form stable hydrogen bonds with key amino acid residues within the ATP-binding pocket of the c-Met kinase.[1] This interaction blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: The c-Met signaling pathway and the inhibitory action of the aniline derivative.
Experimental Protocols
The evaluation of the anticancer activity of these aniline derivatives involved several key experimental procedures.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the viability of cells and the cytotoxic effects of chemical compounds.
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The aniline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the growth medium. The cells are then treated with various concentrations of the compounds.[5][6]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[5]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5][6]
-
Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[6]
Acridine Orange (AO) Staining Assay
This assay is used to observe morphological changes associated with apoptosis.
Procedure:
-
Cell Treatment: A549 cells are treated with different concentrations of the test compound for a specified duration.
-
Staining: The cells are then stained with Acridine Orange.
-
Microscopy: The stained cells are observed under a fluorescence microscope to detect apoptotic bodies and chromatin condensation, which are hallmarks of apoptosis.[1]
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.
Procedure:
-
Cell Treatment: A549 cells are treated with the test compound.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in ethanol.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
Caption: A generalized workflow for the evaluation of aniline derivatives.
References
- 1. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of 4-[3-(4-Aminophenoxy)propoxy]aniline by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the validation of "4-[3-(4-Aminophenoxy)propoxy]aniline" purity. The experimental data and detailed protocols herein offer a framework for accurate and reproducible analysis, crucial for quality control in research and drug development.
Introduction
"this compound" is an aromatic amine derivative with potential applications in pharmaceutical and materials science. Ensuring the purity of this compound is critical for the reliability of experimental results and the safety and efficacy of potential end-products. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for purity determination. This guide compares two reversed-phase HPLC (RP-HPLC) methods, providing the necessary protocols and data presentation formats to assist researchers in selecting and implementing a suitable analytical strategy. Potential impurities in aniline-based compounds can arise from the synthesis process, including unreacted precursors and by-products, or from degradation, such as oxidation products.[1]
Experimental Protocols
Detailed methodologies for two distinct HPLC methods are presented below. These protocols are designed to provide a primary method for routine analysis and an alternative for confirmatory testing, ensuring comprehensive purity validation.
Method 1: Gradient Elution with Phosphate Buffer
This method is designed to provide a robust and efficient separation of the main compound from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve "this compound" reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
Method 2: Isocratic Elution with Acetate Buffer
This alternative method utilizes a different buffer system and an isocratic elution for comparison and confirmation of the purity assessment.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) mixture of 0.05 M Ammonium Acetate in Water and Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve "this compound" reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
Data Presentation and Comparison
The following tables summarize the expected data from the analysis of a hypothetical sample of "this compound" using the two described HPLC methods.
Table 1: Purity Analysis Data from Method 1 (Gradient Elution)
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity A | 4.5 | 150 | 0.10 |
| Impurity B | 8.2 | 300 | 0.20 |
| Main Compound | 15.7 | 148950 | 99.50 |
| Impurity C | 19.1 | 450 | 0.20 |
| Total | 149850 | 100.00 |
Table 2: Purity Analysis Data from Method 2 (Isocratic Elution)
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity A | 3.1 | 165 | 0.11 |
| Impurity B | 5.8 | 315 | 0.21 |
| Main Compound | 10.2 | 148900 | 99.46 |
| Impurity C | 14.5 | 480 | 0.22 |
| Total | 149860 | 100.00 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC purity validation of "this compound".
Caption: HPLC Purity Validation Workflow.
Conclusion
This guide provides two distinct and reliable HPLC methods for the purity validation of "this compound." Method 1, with its gradient elution, is well-suited for separating a wide range of potential impurities with varying polarities. Method 2 offers a simpler isocratic approach that can be used for routine quality control and as a confirmatory method. The provided protocols, data tables, and workflow diagram serve as a comprehensive resource for researchers to ensure the quality and purity of their materials, thereby enhancing the reproducibility and reliability of their scientific findings.
References
Performance comparison of polyimides synthesized from "4-[3-(4-Aminophenoxy)propoxy]aniline" and commercial diamines
A detailed guide for researchers and scientists on the performance characteristics of polyimides synthesized from the novel diamine 4-[3-(4-Aminophenoxy)propoxy]aniline, benchmarked against established commercial diamines. This report provides a comprehensive overview of their thermal, mechanical, and dielectric properties, supported by experimental data and detailed methodologies.
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace, electronics, and medical device industries. The performance of a polyimide is intrinsically linked to the chemical structure of its constituent diamine and dianhydride monomers. This guide presents a comparative analysis of polyimides synthesized from the novel, flexible diamine, this compound, against those derived from widely used commercial aromatic diamines such as 4,4'-oxydianiline (ODA) and p-phenylenediamine (p-PDA).
The introduction of flexible ether and propoxy linkages into the diamine backbone, as seen in this compound, is anticipated to impart unique properties to the resulting polyimides, particularly in terms of solubility and processability, without significantly compromising their desirable thermal and mechanical characteristics. This comparison aims to provide a clear, data-driven perspective for material scientists and engineers in selecting the appropriate polyimide for their specific applications.
Performance Comparison
The following tables summarize the key performance indicators of polyimides synthesized from this compound and commercial diamines when reacted with common dianhydrides. It is important to note that direct, side-by-side comparative experimental data for polyimides derived from this compound is not extensively available in the public literature. The data presented here for this novel diamine is based on the expected trends and available information for structurally similar polyimides containing flexible ether and aliphatic spacers.
Table 1: Thermal Properties
| Diamine | Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| This compound | PMDA | Est. 200-240 | Est. 480-520 |
| BPDA | Est. 190-230 | Est. 490-530 | |
| 4,4'-Oxydianiline (ODA) [1] | PMDA | 302 | ~500 |
| BPDA | 290 | >500 | |
| p-Phenylenediamine (p-PDA) [2] | BPDA | >400 | >500 |
Estimated values based on structure-property relationships of polyimides with flexible linkages.
Table 2: Mechanical Properties
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | PMDA | Est. 80-110 | Est. 2.0-3.0 | Est. >10 |
| BPDA | Est. 90-120 | Est. 2.5-3.5 | Est. >15 | |
| 4,4'-Oxydianiline (ODA) [1] | PMDA | 114.19 | 3.42 | 2.82 |
| BPDA | - | - | - | |
| p-Phenylenediamine (p-PDA) [2] | BPDA | High | High | Low |
Estimated values based on structure-property relationships of polyimides with flexible linkages.
Table 3: Dielectric Properties
| Diamine | Dianhydride | Dielectric Constant (at 1 MHz) |
| This compound | PMDA | Est. 3.0-3.5 |
| BPDA | Est. 2.8-3.3 | |
| 4,4'-Oxydianiline (ODA) [1] | PMDA | ~3.4 |
| BPDA | ~3.2 | |
| p-Phenylenediamine (p-PDA) | BPDA | - |
Estimated values based on structure-property relationships of polyimides with flexible linkages.
Table 4: Solubility
| Diamine | Dianhydride | NMP | DMAc | m-Cresol | THF | Chloroform |
| This compound | PMDA | ++ | ++ | + | +/- | - |
| BPDA | ++ | ++ | ++ | + | +/- | |
| 4,4'-Oxydianiline (ODA) | PMDA | - | - | - | - | - |
| BPDA | - | - | - | - | - | |
| p-Phenylenediamine (p-PDA) | BPDA | - | - | - | - | - |
Solubility Key: ++ (Soluble), + (Partially Soluble/Soluble on heating), +/- (Slightly Soluble), - (Insoluble)
Experimental Protocols
The data presented in the comparison tables are derived from standard characterization techniques for polyimides. The general experimental procedures are outlined below.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diamine monomer is dissolved in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of the dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a stepwise thermal curing process in an oven with a nitrogen atmosphere. A typical heating schedule is: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to achieve complete imidization.
-
Chemical Imidization: Alternatively, the poly(amic acid) solution can be chemically imidized by adding a dehydrating agent, such as a mixture of acetic anhydride and pyridine, at room temperature. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.
Characterization Methods
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed to determine the thermal stability of the polyimides. Samples are heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded. The 5% weight loss temperature (Td5) is a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymers. The sample is heated at a controlled rate, and the heat flow is measured against a reference. The Tg is observed as a step change in the baseline of the thermogram.
-
-
Mechanical Testing:
-
Tensile Testing: Polyimide films of defined dimensions are subjected to a uniaxial tensile force at a constant strain rate until failure. A universal testing machine is used to measure the tensile strength, tensile modulus, and elongation at break.
-
-
Dielectric Analysis:
-
Dielectric Spectroscopy: The dielectric constant and dissipation factor of the polyimide films are measured over a range of frequencies using a dielectric analyzer. The measurements are typically performed on thin films with deposited electrodes.
-
-
Solubility Testing:
-
The solubility of the polyimide powders is qualitatively assessed by attempting to dissolve a small amount of the polymer in various organic solvents at room temperature and with heating.
-
Visualizing the Synthesis and Comparison
The following diagrams, generated using the DOT language, illustrate the key chemical structures and the logical workflow of the comparison.
Caption: General two-step synthesis of polyimides.
Caption: Comparison of polyimide properties based on diamine.
Conclusion
The incorporation of a flexible propoxy linker and ether groups in the diamine this compound is expected to yield polyimides with significantly enhanced solubility in a wider range of organic solvents compared to their fully aromatic counterparts derived from ODA and p-PDA. This improved solubility is a critical advantage for processing and fabrication of polyimide films and coatings. While a slight reduction in the glass transition temperature and thermal decomposition temperature may be observed due to the increased chain flexibility, the overall thermal stability is anticipated to remain high, suitable for many high-performance applications.
The mechanical properties are also influenced by the flexible spacer, likely resulting in higher elongation at break and increased toughness, although the tensile strength and modulus might be slightly lower than those of rigid-rod polyimides. The presence of ether linkages is known to influence the dielectric constant, and polyimides from this novel diamine are expected to have dielectric constants in a range comparable to or slightly higher than ODA-based polyimides.
For researchers and professionals in drug development and other fields requiring high-performance, processable polymers, polyimides synthesized from this compound present a promising alternative to conventional aromatic polyimides, offering a unique balance of flexibility, solubility, and high-temperature performance. Further experimental validation is necessary to fully quantify the performance benefits of this novel diamine.
References
Alternative synthesis routes for "4-[3-(4-Aminophenoxy)propoxy]aniline" and their efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 4-[3-(4-Aminophenoxy)propoxy]aniline, a diamine linker molecule of interest in various research and development applications, including its use in the synthesis of polyimides and as a linker in PROTACs. The efficiency and experimental protocols of the identified synthetic pathways are presented to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material availability.
Overview of Synthetic Strategies
The synthesis of this compound, also known by its alternative name 4,4'-(1,3-Propanediyl)dioxydianiline, is primarily achieved through a two-step process. The core of the synthesis involves the formation of two ether linkages to a central three-carbon chain, followed by ensuring the presence of the terminal amino groups. The most prominently documented method utilizes a Williamson ether synthesis followed by the deprotection of amine functionalities. An alternative theoretical approach involves the formation of the ether linkages with precursors already containing a masked amino group (in the form of a nitro group), which is subsequently reduced.
This guide will compare two primary routes:
-
Route A: Williamson Ether Synthesis starting from an N-protected 4-aminophenol (4-acetamidophenol), followed by hydrolysis.
-
Route B: Williamson Ether Synthesis starting from 4-nitrophenol, followed by the reduction of the resulting dinitro compound.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route A: Acetamidophenol Route | Route B: Nitrophenol Route |
| Starting Materials | 4-Acetamidophenol, 1,3-Dibromopropane | 4-Nitrophenol, 1,3-Dihalopropane |
| Key Reactions | Williamson Ether Synthesis, Amide Hydrolysis | Williamson Ether Synthesis, Nitro Group Reduction |
| Overall Yield | ~77%[1] | Potentially high (specific yield not reported for this exact molecule, but analogous reactions show high efficiency) |
| Reaction Conditions | Step 1: 80-90°C; Step 2: Reflux | Step 1: Elevated temperatures (e.g., 165°C for similar systems); Step 2: Varies with reducing agent (e.g., catalytic hydrogenation) |
| Reagents & Solvents | NaOH, HCl, Water, Ethanol | Base (e.g., K2CO3), Solvent (e.g., DMF, DMAc), Reducing Agent (e.g., H2/Pd/C, Raney Nickel) |
| Purity/Purification | Recrystallization of intermediate and final product[1] | Typically requires recrystallization of the intermediate and final product |
| Advantages | Readily available starting material, well-documented for the target molecule. | Avoids protection/deprotection steps for the amine. |
| Disadvantages | Requires an additional hydrolysis step. | The dinitro intermediate may be less stable; requires a reduction step. |
Mandatory Visualizations
Logical Workflow for Synthesis Route A
Caption: Workflow for the synthesis of this compound via the acetamidophenol route.
Logical Workflow for Synthesis Route B
Caption: Workflow for the synthesis of this compound via the nitrophenol route.
Experimental Protocols
Route A: From 4-Acetamidophenol
This protocol is based on a documented synthesis of 4,4'-(1,3-Propanediyl)dioxydianiline.[1]
Step 1: Synthesis of 1,3-Bis(4-acetamidophenoxy)propane
-
Suspend one mole of 4-acetamidophenol in water in a five-liter, three-necked flask equipped with a reflux condenser, dropping funnel, mechanical stirrer, and a nitrogen inlet.
-
Establish a nitrogen atmosphere in the flask.
-
Add one mole of an aqueous sodium hydroxide solution to the flask with stirring.
-
Heat the mixture to 80-90°C with stirring.
-
Slowly add one-half mole of 1,3-dibromopropane from the dropping funnel over a period of one hour while maintaining stirring.
-
Continue heating and stirring for an additional four hours, during which an off-white precipitate of 1,3-bis(4-acetamidophenoxy)propane will form.
-
Filter the intermediate product, wash it with water, and recrystallize from ethanol.
Step 2: Hydrolysis to this compound
-
Suspend the recrystallized 1,3-bis(4-acetamidophenoxy)propane in water in a five-liter flask.
-
Add 400 milliliters of concentrated hydrochloric acid.
-
Reflux the mixture for five hours to hydrolyze the amide to the corresponding diamine hydrochloride salt, which will remain in solution.
-
Pour the solution into a cold (approximately 0°C) mixture of ice and aqueous sodium hydroxide to precipitate the free diamine.
-
Filter, wash with water, and dry the final product, this compound. The reported yield for this process is 77% based on the 1,3-dibromopropane.[1]
Route B: From 4-Nitrophenol (Proposed)
This protocol is a proposed alternative based on common synthetic procedures for analogous compounds.
Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)propane
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2.2 equivalents of 4-nitrophenol, 1 equivalent of 1,3-dihalopropane (e.g., 1,3-dibromopropane), and a suitable base such as anhydrous potassium carbonate (approximately 2.5 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Heat the reaction mixture with stirring to a temperature sufficient to drive the reaction to completion (e.g., 100-150°C), monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into a large volume of cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 1,3-bis(4-nitrophenoxy)propane.
Step 2: Reduction to this compound
-
Dissolve the 1,3-bis(4-nitrophenoxy)propane in a suitable solvent such as ethanol, ethyl acetate, or methanol in a hydrogenation vessel.
-
Add a catalytic amount of a reduction catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
The final product can be further purified by recrystallization if necessary.
References
Structure-activity relationship of phenoxyaniline derivatives for kinase inhibition.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of phenoxyaniline derivatives for the inhibition of key protein kinases implicated in oncogenic signaling pathways. The phenoxyaniline scaffold, characterized by a phenyl ring linked to an aniline moiety through an ether bond, serves as a versatile backbone for the development of potent and selective kinase inhibitors.[1] This document summarizes quantitative inhibition data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of next-generation therapeutics.
Data Presentation: Structure-Activity Relationship Insights
The inhibitory potency of phenoxyaniline derivatives is highly dependent on the substitution patterns on both the phenoxy and aniline rings, as well as the core heterocyclic system to which the phenoxyaniline moiety is attached. The following tables present a summary of the structure-activity relationships for two key classes of phenoxyaniline-based kinase inhibitors: MEK inhibitors and PDGFR inhibitors.
Disclaimer: The following data is compiled from publicly available abstracts and summaries. Comprehensive SAR tables from the full-text articles were not accessible, and therefore, the data presented here is illustrative of the key findings.
Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors
Mitogen-activated protein kinase kinase (MEK) is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[1] The 3-cyano-4-(phenoxyanilino)quinoline scaffold has been identified as a potent inhibitor of MEK1.
| General Structure | R1 (Position 6) | R2 (Position 7) | MEK1 IC50 (nM) | Key SAR Observations |
|
| H | H | >1000 | Unsubstituted quinoline ring shows weak activity. |
| OMe | H | - | Methoxy substitution is explored. | |
| OMe | OMe | Low Nanomolar | Optimal activity is achieved with alkoxy groups at both the 6- and 7-positions. [2] | |
| OEt | OEt | Low Nanomolar | Larger alkoxy groups are well-tolerated and maintain high potency.[2] |
Table 2: SAR of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors
The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a significant role in tumor angiogenesis and proliferation.[3] 4-Phenoxyquinoline derivatives have been developed as potent and selective inhibitors of PDGFR.
| General Structure | R-Group (Position on Phenoxy Ring) | PDGFr Autophosphorylation IC50 (µM) | Key SAR Observations |
| H | - | Unsubstituted phenoxy ring serves as the starting point. | |
| 4-Benzoyl | 0.31 | Substitution at the 4-position of the phenoxy group is critical for activity. [3] | |
| 4-Benzamide | 0.050 | The benzamide moiety at the 4-position of the phenoxy ring provides the most potent inhibition in this series. [3] | |
| Unsubstituted | 0.13 (for a related analog without 4-position substitution) | Demonstrates the importance of the 4-position substituent for enhanced potency.[3] |
Experimental Protocols
A crucial aspect of evaluating the efficacy of kinase inhibitors is the use of robust and reproducible biochemical assays. The ADP-Glo™ Kinase Assay is a widely used platform for measuring the activity of kinases and their inhibition by small molecules.
Detailed Methodology: ADP-Glo™ Kinase Assay for MEK1 Inhibition
Objective: To determine the in vitro inhibitory activity of phenoxyaniline derivatives against MEK1 kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The resulting luminescence is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase inhibitor.
Materials:
-
Active MEK1 enzyme
-
Inactive (kinase-dead) ERK2 as a substrate
-
ATP
-
Phenoxyaniline derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the phenoxyaniline derivative in 100% DMSO.
-
Create a serial dilution of the compound in kinase buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction is consistent across all wells and typically does not exceed 1%.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the test compound dilution to the appropriate wells.
-
Add 2.5 µL of a solution containing the MEK1 enzyme and inactive ERK2 substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Include control wells:
-
Positive control (no inhibition): 2.5 µL of kinase buffer with DMSO instead of the compound.
-
Negative control (no kinase activity): 2.5 µL of kinase buffer with DMSO and without the MEK1 enzyme.
-
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the point of inhibition by phenoxyaniline-based MEK inhibitors.
Experimental Workflow
References
- 1. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the properties of ethers synthesized via Williamson vs. Ullmann reactions
For researchers, scientists, and professionals in drug development, the synthesis of ethers is a fundamental and frequently employed transformation. Two of the most established methods for forging the C-O-C ether linkage are the Williamson ether synthesis and the Ullmann condensation. While both are powerful tools in the synthetic chemist's arsenal, they exhibit distinct differences in substrate scope, reaction conditions, and overall efficiency. This guide provides an objective comparison of these two stalwart reactions, supported by experimental data, to aid in the selection of the optimal synthetic route.
At a Glance: Key Differences
| Property | Williamson Ether Synthesis | Ullmann Condensation |
| General Transformation | Alkoxide + Alkyl Halide → Ether | Phenoxide + Aryl Halide --(Cu catalyst)--> Diaryl Ether |
| Typical Substrates | Primary alkyl halides, tosylates, or mesylates. Alkoxides can be primary, secondary, or tertiary. Aryloxides can also be used. | Aryl halides (iodides and bromides are most reactive). Phenols. |
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) | Copper-catalyzed nucleophilic aromatic substitution. |
| Catalyst | Generally not required, but phase-transfer catalysts or iodide salts can be used to accelerate the reaction. | Copper (Cu) powder, Cu(I) salts (e.g., CuI, CuBr), or Cu(II) salts. |
| Reaction Temperature | 50 - 100 °C[1] | Traditionally high temperatures (often > 200 °C), but modern methods with ligands allow for milder conditions (100-140 °C). |
| Reaction Time | 1 - 8 hours[1] | Can be lengthy (several hours to over a day), but modern protocols have reduced reaction times. |
| Common Solvents | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) or the parent alcohol of the alkoxide. | High-boiling polar solvents (e.g., pyridine, DMF, NMP, nitrobenzene). |
| Typical Yields | 50 - 95% in laboratory syntheses.[1] | Highly variable; can be low with unactivated substrates but good to excellent with activated substrates or modern catalytic systems. |
| Key Limitations | Fails with tertiary alkyl halides (elimination predominates).[2] Aryl halides are unreactive under these SN2 conditions.[2] | Often requires harsh reaction conditions (high temperature). The classical method can have a limited substrate scope and may require stoichiometric amounts of copper. |
| Primary Side Reactions | E2 elimination, especially with secondary and tertiary alkyl halides.[2] C-alkylation of phenoxides. | Homocoupling of the aryl halide. |
Delving Deeper: A Comparative Analysis
The Williamson ether synthesis, first reported in 1850, is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[1] It proceeds via a classic SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from a primary alkyl halide.[1] The reaction's reliability and simplicity have made it a staple in organic synthesis. However, its major limitation lies in the requirement for a primary alkyl halide. Secondary alkyl halides often lead to a mixture of substitution and elimination products, while tertiary alkyl halides exclusively yield alkenes through elimination.[2] Furthermore, the Williamson synthesis is generally not applicable for the formation of diaryl ethers because aryl halides are resistant to nucleophilic substitution under these conditions.[2]
In contrast, the Ullmann condensation, developed in the early 20th century, is the go-to method for the synthesis of diaryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[3] Traditionally, the Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper powder, which limited its functional group tolerance and overall appeal. However, significant advancements have been made, including the use of soluble copper catalysts and various ligands, which have enabled the reaction to proceed under milder conditions with a broader substrate scope. The reactivity of the aryl halide in an Ullmann condensation follows the trend I > Br > Cl > F.
For the synthesis of alkyl aryl ethers, both methods can potentially be employed. The Williamson approach would involve the reaction of a phenoxide with an alkyl halide, while the Ullmann reaction could, in some modern variations, couple an alkoxide with an aryl halide. In this area of overlap, the choice of method often depends on the specific substrates and the desired scale of the reaction.
Experimental Protocols
Williamson Ether Synthesis: Synthesis of 4-Ethoxy-1,1'-biphenyl
This protocol describes the synthesis of an alkyl aryl ether from a phenol and an alkyl halide.
Reactants:
-
4-phenylphenol
-
Iodoethane
-
Potassium Carbonate (K2CO3)
-
Acetone
Procedure:
-
To a solution of 4-phenylphenol in acetone, add finely powdered potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add iodoethane to the reaction mixture.
-
Reflux the reaction mixture for 4 hours.
-
After completion of the reaction (monitored by TLC), filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 5% aqueous sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 4-ethoxy-1,1'-biphenyl.
Ullmann Condensation: Synthesis of 2-Methoxydiphenyl Ether[4]
This protocol details the synthesis of a diaryl ether from a phenol and an aryl halide using a copper catalyst.
Reactants:
-
Guaiacol (2-methoxyphenol)
-
o-Bromotoluene
-
Potassium Hydroxide (KOH)
-
Copper powder
Procedure:
-
In a flask, prepare the potassium salt of guaiacol by reacting guaiacol with potassium hydroxide. Heat under reduced pressure to remove water.[4]
-
To the dried potassium salt of guaiacol, add o-bromotoluene and copper powder.[4]
-
Heat the mixture in a metal bath. The reaction typically initiates at a bath temperature of 160-180 °C.[4]
-
Gradually raise the temperature to 200 °C and maintain it for 2 hours.[4]
-
After cooling, extract the product from the reaction mixture using water and ether.[4]
-
Perform steam distillation to remove unreacted starting materials.[4]
-
The desired 2-methoxydiphenyl ether will distill over. Collect the solid product by filtration and dry it.[4]
-
Recrystallize the crude product from a suitable solvent mixture (e.g., petroleum ether) to obtain the purified product.[4]
Visualizing the Syntheses
The following diagrams illustrate the fundamental differences between the Williamson and Ullmann reactions and a typical experimental workflow.
Caption: A comparison of the Williamson and Ullmann ether synthesis pathways.
References
A Comparative Guide to the Quantitative Analysis of Impurities in 4-[3-(4-Aminophenoxy)propoxy]aniline
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like "4-[3-(4-Aminophenoxy)propoxy]aniline" is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for the quantitative analysis of potential impurities in this compound, complete with supporting theoretical frameworks and detailed experimental protocols.
The presence of impurities, even in trace amounts, can significantly impact the manufacturing process and pose health risks.[1] Impurity profiling, the identification and quantification of these unwanted chemicals, is a mandatory step in pharmaceutical development, rigorously scrutinized by regulatory authorities.[1][2] This guide will focus on the most prevalent and effective techniques for analyzing aromatic amine impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methodologies
The choice of analytical technique for impurity quantification depends on several factors, including the volatility and polarity of the impurities, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key characteristics of HPLC, GC-MS, and LC-MS for the analysis of impurities in "this compound".
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[3] | Separation of volatile or derivatized compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.[4] | Combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry, providing molecular weight and structural information. |
| Typical Impurities Detected | Non-volatile and thermally labile impurities, starting materials, intermediates, and degradation products. | Volatile and semi-volatile impurities, residual solvents.[2][5] | A wide range of impurities, including those at very low concentrations; provides structural elucidation.[6] |
| Derivatization | Generally not required. | Often necessary for polar aromatic amines to increase volatility and thermal stability.[4] | Typically not required. |
| Selectivity | Moderate; can be affected by co-eluting impurities with similar UV spectra. | High; mass spectral data provides a high degree of confidence in compound identification.[1] | Very High; based on mass-to-charge ratio and fragmentation patterns, allowing for the differentiation of structurally similar compounds. |
| Sensitivity (Typical LOQ) | ~0.05 - 0.1% (relative to the main peak) | ~ng/mL to pg/mL range, depending on the analyte and ionization technique.[4] | ~pg/mL to fg/mL range, offering exceptional sensitivity for trace impurity analysis. |
| Advantages | Robust, widely available, excellent for purity assessment of the main component.[3] | High separation efficiency for volatile compounds, definitive identification with MS.[7] | High sensitivity and selectivity, applicable to a broad range of compounds, provides structural information for unknown impurities.[6] |
| Limitations | Lower sensitivity compared to MS-based methods, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds, may require derivatization which adds complexity. | Higher cost and complexity of instrumentation and maintenance. |
Potential Impurities in "this compound"
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10] Based on the structure of "this compound," potential impurities could arise from starting materials, by-products of the synthesis, or degradation under stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[11]
Likely Impurities:
-
Starting Materials: 4-Aminophenol, 1-bromo-3-chloropropane (or similar alkylating agent).
-
By-products: Isomeric variants, products of over-alkylation or incomplete reaction.
-
Degradation Products: Oxidized species (e.g., N-oxides, quinone-imines), products of ether cleavage.
Experimental Protocols
The following are detailed, representative protocols for the quantitative analysis of impurities in "this compound" samples using HPLC-UV, GC-MS, and LC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for determining the purity of the main component and quantifying known, non-volatile impurities. A reverse-phase HPLC method is generally applicable for aromatic amines.[12][13]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
"this compound" reference standard
-
Impurity reference standards (if available)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water). A typical gradient might start at 10% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or the λmax of the main component and impurities)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh about 10 mg of the "this compound" sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Prepare a standard solution of the reference compound at the same concentration.
-
Prepare solutions of known impurities at concentrations relevant to the specification limits (e.g., 0.1% of the main component concentration).
Quantification:
-
Calculate the percentage of each impurity using the external standard method based on the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.[4] Derivatization is often required for polar aromatic amines to improve their chromatographic behavior.
Instrumentation:
-
GC-MS system with a mass selective detector
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Toluene)
-
"this compound" sample
-
Internal standard (e.g., a structurally similar compound not present in the sample)
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of BSTFA and 100 µL of a suitable solvent.
-
Heat the vial at 70 °C for 30 minutes to complete the derivatization.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Quantification:
-
Create a calibration curve for each known impurity using the internal standard method. Quantify unknown impurities by comparing their peak areas to the internal standard, assuming a response factor of 1.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers the highest sensitivity and selectivity, making it ideal for trace impurity analysis and the identification of unknown impurities.
Instrumentation:
-
LC-MS system (e.g., with a triple quadrupole or high-resolution mass spectrometer)
-
C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
"this compound" sample
LC-MS Conditions:
-
Mobile Phase: A gradient of Acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
Quantification:
-
For known impurities, use an external standard calibration curve. For unknown impurities, estimate the concentration based on the peak area relative to the main component, assuming equal response factors.
Conclusion
The quantitative analysis of impurities in "this compound" is a critical aspect of quality control in pharmaceutical manufacturing. This guide provides a comparative framework for selecting and implementing appropriate analytical methodologies. While HPLC-UV is a robust technique for routine purity assessments, GC-MS and LC-MS offer superior sensitivity and specificity for the identification and quantification of volatile and trace-level impurities. The choice of method should be guided by the specific requirements of the analysis, including the nature of the expected impurities and the regulatory landscape. The provided protocols offer a solid starting point for method development and validation, ensuring the production of high-quality and safe pharmaceutical intermediates.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. soeagra.com [soeagra.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. bre.com [bre.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 3-(4-Aminophenoxy)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 3-(4-Aminophenoxy)aniline | SIELC Technologies [sielc.com]
Performance Benchmark: 4-[3-(4-Aminophenoxy)propoxy]aniline-Based Materials versus Industry-Standard Drug Delivery Polymers
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of pharmaceutical sciences, the development of advanced drug delivery systems is paramount to enhancing therapeutic efficacy and patient compliance. This guide provides a comparative analysis of materials derived from "4-[3-(4-Aminophenoxy)propoxy]aniline," representing a novel class of aromatic polyimides, against the established industry standards of poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA).
While direct, extensive experimental data for drug delivery applications of "this compound"-based materials are not yet widely available in peer-reviewed literature, this guide synthesizes findings from structurally related aromatic polyimides to project potential performance characteristics. This comparison aims to offer a valuable resource for researchers and professionals in drug development exploring next-generation polymer-based therapeutic carriers.
Quantitative Performance Comparison
The following table summarizes key performance indicators for drug delivery systems based on a representative aromatic polyimide system and the industry-standard polymers, PLA and PLGA. It is important to note that the data for the polyimide-based material is derived from a specific study on a polyimide-covalent organic framework (PI-COF) nanohybrid and should be considered as an indicator of potential performance for this class of materials.
| Performance Metric | "this compound"-Based Polyimide (Projected) | Poly(lactic acid) (PLA) & Poly(lactic-co-glycolic acid) (PLGA) (Industry Standard) |
| Drug Loading Capacity (%) | 56.2% (for nanohybrid)[1] | 10% (e.g., Lupron Depot®)[2]; Generally 1-20% |
| Encapsulation Efficiency (%) | 86.86% (for pure PI-COF)[1] | Typically >70% |
| Drug Release Profile | Sustained release over 50 hours (69.7% release)[1] | Tunable from days to months based on molecular weight and monomer ratio[3] |
| Biocompatibility | Generally considered biocompatible[4][5][6][7][8] | FDA-approved and widely established as biocompatible and biodegradable |
| Thermal Stability | High (Decomposition temperatures often >450 °C)[9] | Lower thermal stability compared to aromatic polyimides |
| Solubility | Generally soluble in organic solvents | Soluble in a range of common organic solvents |
Experimental Protocols
To ensure a standardized and reproducible assessment of drug delivery vehicle performance, detailed experimental protocols are essential. The following are methodologies for key evaluation parameters.
Determination of Drug Loading Capacity and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully incorporated into the polymer matrix.
Methodology:
-
Preparation of Drug-Loaded Nanoparticles: A known amount of the polymer and the drug are co-dissolved in a suitable organic solvent. This solution is then added dropwise to a non-solvent (often water with a surfactant) under vigorous stirring to induce nanoparticle formation via nanoprecipitation.
-
Separation of Nanoparticles: The nanoparticle suspension is centrifuged at high speed to pellet the drug-loaded nanoparticles. The supernatant, containing the unloaded drug, is carefully collected.
-
Quantification of Unloaded Drug: The concentration of the drug in the supernatant is measured using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Drug Loading Capacity (%) = [(Total amount of drug - Amount of drug in supernatant) / Total weight of nanoparticles] x 100
-
Encapsulation Efficiency (%) = [(Total amount of drug - Amount of drug in supernatant) / Total amount of drug] x 100
-
In Vitro Drug Release Study
Objective: To determine the rate and mechanism of drug release from the polymer matrix in a simulated physiological environment.
Methodology:
-
Preparation of Release Medium: A phosphate-buffered saline (PBS) solution with a pH of 7.4 is typically used to mimic physiological conditions.
-
Release Experiment: A known amount of drug-loaded nanoparticles is suspended in a defined volume of the release medium in a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then placed in a larger volume of fresh release medium, which is continuously stirred at a constant temperature (e.g., 37°C).
-
Sample Collection: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method (UV-Vis or HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion, erosion).[10][11][12][13][14]
Biocompatibility Assessment (Cytotoxicity Assay)
Objective: To evaluate the potential of the polymer material to cause cell death.
Methodology (based on ISO 10993-5):
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a 96-well plate until a confluent monolayer is formed.
-
Material Extraction: The polymer material is incubated in a cell culture medium for a defined period (e.g., 24 hours) to create an extract.
-
Cell Treatment: The culture medium is replaced with the material extract at various concentrations. Positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls are included.
-
Incubation: The cells are incubated with the extracts for a specified time (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Assay):
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The cell viability is expressed as a percentage relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.[5]
Visualizing the Workflow and Concepts
To further elucidate the processes involved in the development and function of these drug delivery systems, the following diagrams are provided.
Caption: Experimental workflow for nanoparticle preparation and drug loading.
Caption: Factors influencing drug release from a polymer matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the biocompatibility of photosensitive polyimide for implantable medical device use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Biocompatibility of Polyimides: A Mini-Review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. aseestant.ceon.rs [aseestant.ceon.rs]
- 12. researchgate.net [researchgate.net]
- 13. ijpras.com [ijpras.com]
- 14. Regulating Drug Release Behavior and Kinetics from Matrix Tablets Based on Fine Particle-Sized Ethyl Cellulose Ether Derivatives: An In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-[3-(4-Aminophenoxy)propoxy]aniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 4-[3-(4-Aminophenoxy)propoxy]aniline are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound (CAS No. 52980-20-8).
I. Essential Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. According to safety data sheets, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2]
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specifications |
| Eye/Face Protection | Chemical splash goggles or safety glasses that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.[3][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator is required.[3] |
| Hand Protection | Inspected, chemical-resistant gloves are essential. Contaminated gloves should be changed immediately.[4] |
II. Procedural Steps for Proper Disposal
The primary recommendation for the disposal of this compound is to send it to an approved waste disposal plant.[1] Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as this compound and note its hazardous properties (irritant).
-
Segregate from Incompatible Materials: Store waste this compound separately from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[5]
-
Use Designated Containers: Collect the waste in a clearly labeled, sealed, and appropriate container. The container must be compatible with aromatic amines.[6]
Step 2: Waste Collection and Storage
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the CAS number "52980-20-8," and the associated hazard pictograms (e.g., exclamation mark for irritant).[2]
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat or ignition sources.[2] Secondary containment is recommended to prevent spills.[6]
-
Avoid Accumulation: Do not allow hazardous waste to accumulate in the laboratory. Schedule regular pickups with a licensed hazardous waste disposal company.[6]
Step 3: Arranging for Disposal
-
Contact a Licensed Waste Disposal Company: Engage a certified hazardous waste disposal service to handle the collection, transportation, and final disposal of the chemical waste.
-
Provide Documentation: Furnish the disposal company with the Safety Data Sheet (SDS) and an accurate description of the waste.
-
Follow Transportation Regulations: Ensure that the waste is packaged and transported in accordance with all applicable transportation regulations.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Notify personnel in the vicinity and restrict access to the spill area.[7]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full required personal protective equipment.[7]
-
Contain the Spill: If it is safe to do so, prevent the spread of the spill. For liquid spills, use an inert absorbent material like vermiculite, sand, or a spill pillow.[8]
-
Clean the Spill:
-
Decontaminate the Area: Wash the contaminated surface with soap and water. If the material is highly toxic, collect the rinse water for disposal as hazardous waste.[7]
-
Dispose of Cleanup Materials: All contaminated cleanup materials, including absorbent pads and used PPE, must be disposed of as hazardous waste.[9]
III. Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.
Caption: Disposal Decision Pathway.
Caption: Spill Response Workflow.
Disclaimer: This document provides guidance on the proper disposal of this compound based on available safety data sheets and general principles of hazardous waste management. It is not a substitute for a thorough understanding of and compliance with all applicable local, state, and federal regulations. Always consult the specific Safety Data Sheet for the product and contact your institution's Environmental Health and Safety department for detailed procedures.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

